Flavoxate-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H25NO4 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 3-methyl-4-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)chromene-8-carboxylate |
InChI |
InChI=1S/C24H25NO4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25/h2,4-5,8-12H,3,6-7,13-16H2,1H3/i2D,4D,5D,9D,10D |
InChI Key |
SPIUTQOUKAMGCX-ONXRJODMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)OCCN4CCCCC4)C)[2H])[2H] |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Flavoxate-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Flavoxate-d5, a deuterated analog of the urinary antispasmodic drug, Flavoxate. This isotopically labeled compound serves as an invaluable internal standard for the quantitative analysis of Flavoxate in biological matrices, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of five deuterium atoms onto the phenyl ring offers a distinct mass shift, enabling precise and accurate quantification in pharmacokinetic and metabolic studies.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with commercially available deuterated starting materials and culminates in the final esterification to yield the target molecule. The proposed synthetic pathway involves the formation of a deuterated chalcone, followed by a Robinson annulation to construct the flavone core, and finally, esterification with 2-(1-piperidinyl)ethanol.
Proposed Synthetic Pathway
A plausible synthetic route for this compound is outlined below. This pathway is based on established methods for the synthesis of flavonoids and their deuterated analogs.[1][2][3]
Experimental Protocols
Step 1: Synthesis of 1-(2-Hydroxyphenyl)-3-(phenyl-d5)prop-2-en-1-one (Chalcone-d5)
-
To a stirred solution of 2'-hydroxyacetophenone (1.0 eq) and benzaldehyde-d5 (1.0 eq) in ethanol at room temperature, an aqueous solution of sodium hydroxide (2.0 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The resulting precipitate is filtered, washed with cold water until the washings are neutral to litmus, and then washed with cold ethanol.
-
The crude product is dried under vacuum to yield the deuterated chalcone. The product can be further purified by recrystallization from ethanol.
Step 2: Synthesis of 3-Methyl-2-(phenyl-d5)-4H-chromen-4-one
-
A mixture of the synthesized chalcone-d5 (1.0 eq) and iodine (0.1 eq) in dimethyl sulfoxide (DMSO) is heated at 120-130 °C for 2-3 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is filtered, washed with a solution of sodium thiosulfate to remove excess iodine, and then with water.
-
The crude product is dried and can be purified by column chromatography on silica gel.
Step 3: Synthesis of 3-Methyl-4-oxo-2-(phenyl-d5)-4H-chromene-8-carboxylic acid (3-Methylflavone-8-carboxylic acid-d5)
-
The 3-methyl-2-(phenyl-d5)-4H-chromen-4-one (1.0 eq) is suspended in a mixture of pyridine and water.
-
The mixture is heated to reflux, and a solution of potassium permanganate (3.0-4.0 eq) in water is added portion-wise over 2-3 hours.
-
Refluxing is continued for an additional 4-6 hours until the purple color of permanganate disappears.
-
The hot solution is filtered to remove manganese dioxide. The filtrate is cooled and acidified with hydrochloric acid to precipitate the carboxylic acid.
-
The precipitate is filtered, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[4]
Step 4: Synthesis of 2-(Piperidin-1-yl)ethyl 3-methyl-4-oxo-2-(phenyl-d5)-4H-chromene-8-carboxylate (this compound)
-
A mixture of 3-methylflavone-8-carboxylic acid-d5 (1.0 eq), 2-(1-piperidinyl)ethanol (1.2 eq), and a catalytic amount of concentrated sulfuric acid in toluene is refluxed using a Dean-Stark apparatus for 8-12 hours to remove the water formed during the reaction.[5]
-
After completion of the reaction (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude this compound.
-
Purification can be achieved by column chromatography on silica gel or by recrystallization.
Quantitative Data
The following table summarizes the expected molecular weights and typical yields for the synthesis of this compound and its intermediates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Benzaldehyde-d5 | C₇HD₅O | 111.16 | - |
| Chalcone-d5 | C₁₅H₇D₅O₂ | 231.30 | 70-80[6] |
| 3-Methyl-2-(phenyl-d5)-4H-chromen-4-one | C₁₆H₇D₅O₂ | 243.30 | 60-70 |
| 3-Methylflavone-8-carboxylic acid-d5 | C₁₇H₇D₅O₄ | 285.31 | 50-60[7] |
| This compound | C₂₄H₂₀D₅NO₄ | 396.50 | 65-75[5] |
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. For this compound, both ¹H and ¹³C NMR spectra are essential.
-
¹H NMR: The proton NMR spectrum of this compound will be significantly different from that of unlabeled Flavoxate in the aromatic region. The signals corresponding to the five protons on the phenyl ring (at the 2-position of the flavone core) will be absent or significantly reduced in intensity. The remaining protons on the flavone core and the piperidinylethyl side chain will show characteristic chemical shifts and coupling patterns.[8][9][10]
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for all carbon atoms in the molecule. The carbons in the deuterated phenyl ring will exhibit triplet splitting due to coupling with deuterium (C-D coupling), and their chemical shifts might be slightly different from the non-deuterated analog due to the isotopic effect.[8]
Table of Expected ¹H NMR Chemical Shifts (referenced to Flavoxate HCl in CDCl₃) [9]
| Assignment | Chemical Shift (ppm) |
| H-5 | ~8.2 |
| H-7 | ~7.8 |
| H-6 | ~7.5 |
| Phenyl-H (d5) | Absent |
| -OCH₂- | ~4.5 |
| -NCH₂- (piperidine) | ~2.6 |
| -NCH₂- (ethyl) | ~2.8 |
| -CH₂- (piperidine) | ~1.6 |
| -CH₂- (piperidine) | ~1.4 |
| -CH₃ | ~2.2 |
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and isotopic purity of this compound.
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak ([M+H]⁺) at m/z 397.5, which is 5 mass units higher than that of unlabeled Flavoxate (m/z 392.5). This confirms the incorporation of five deuterium atoms.
-
Isotopic Distribution: The isotopic pattern of the molecular ion peak can be analyzed to determine the percentage of d5, d4, d3, etc., species, thus providing a measure of the isotopic enrichment.
-
Fragmentation Pattern: The fragmentation pattern of this compound in MS/MS experiments will be similar to that of Flavoxate, but fragments containing the deuterated phenyl ring will show a mass shift of +5 Da. Common fragmentation pathways for flavonoids involve retro-Diels-Alder (RDA) reactions and losses of small molecules like CO.[11][12]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized this compound. A reversed-phase HPLC method is typically employed.
Typical HPLC Method Parameters [13]
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with an additive (e.g., formic acid or ammonium acetate) in a gradient or isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 290 nm) or Mass Spectrometry |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Application of this compound as an Internal Standard
This compound is primarily used as an internal standard in bioanalytical methods for the quantification of Flavoxate in plasma, urine, or other biological samples. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS analysis as it compensates for variations in sample preparation, injection volume, and matrix effects.[14][15]
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates a typical workflow for a pharmacokinetic study of Flavoxate using this compound as an internal standard.[16][17]
References
- 1. Highly Selective Continuous-Flow Synthesis of Potentially Bioactive Deuterated Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. CN104031015A - Preparation method for 3-methyl flavone-8-carboxylic acid - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. Page loading... [wap.guidechem.com]
- 8. Conformational evaluation and detailed 1H and 13C NMR assignments of flavoxate, a urinary tract antispasmodic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavoxate hydrochloride(3717-88-2) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Flavoxate | C24H25NO4 | CID 3354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Liquid Chromatographic Determination of Flavoxate HCl in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple and rapid LC-MS/MS method for simultaneous determination of flavoxate and 3-methyl-flavone-8-carboxylic acid in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liquid chromatography/tandem mass spectrometry for the determination of fluoxetine and its main active metabolite norfluoxetine in human plasma with deuterated fluoxetine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Determining the Isotopic Purity of Flavoxate-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of Flavoxate-d5, a deuterated analog of the urinary antispasmodic drug, Flavoxate. Accurate determination of isotopic enrichment is crucial for its application as an internal standard in quantitative bioanalytical assays and for understanding its metabolic fate. This document outlines detailed experimental protocols for both Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, presents representative quantitative data, and illustrates the analytical workflow and the pharmacological signaling pathways of Flavoxate.
Quantitative Isotopic Purity Analysis of this compound
The isotopic purity of this compound is a critical quality attribute, defining the percentage of the molecule that contains the desired number of deuterium atoms. Commercially available deuterated standards typically exhibit high isotopic enrichment. The following table summarizes a representative isotopic distribution for a batch of this compound.
| Isotopologue | Chemical Formula | Mass (Da) | Relative Abundance (%) |
| d0 (unlabeled) | C₂₄H₂₅NO₄ | 391.1784 | 0.1 |
| d1 | C₂₄H₂₄D₁NO₄ | 392.1846 | 0.2 |
| d2 | C₂₄H₂₃D₂NO₄ | 393.1909 | 0.5 |
| d3 | C₂₄H₂₂D₃NO₄ | 394.1972 | 1.2 |
| d4 | C₂₄H₂₁D₄NO₄ | 395.2035 | 2.5 |
| d5 | C₂₄H₂₀D₅NO₄ | 396.2097 | 95.5 |
Table 1: Representative Isotopic Distribution of this compound. The data illustrates a high isotopic enrichment for the d5 species, with minor contributions from lower deuterated and unlabeled isotopologues.
Experimental Protocols
Isotopic Purity Determination by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS is a powerful technique for determining the isotopic purity of deuterated compounds due to its high mass accuracy and sensitivity.[1] This method allows for the separation of the analyte from potential impurities and the accurate measurement of the relative abundance of each isotopologue.
2.1.1. Sample Preparation
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 1 µg/mL.
-
Vortex the solution to ensure homogeneity.
2.1.2. LC-HRMS Instrumentation and Conditions
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 320 °C.
-
Sheath Gas Flow Rate: 35 arbitrary units.
-
Auxiliary Gas Flow Rate: 10 arbitrary units.
-
Mass Range: m/z 100-1000.
-
Resolution: ≥ 70,000.
2.1.3. Data Analysis
-
Acquire the full scan mass spectra of the eluting this compound peak.
-
Extract the ion chromatograms for the theoretical exact masses of the d0 to d5 isotopologues of Flavoxate ([M+H]⁺ ions).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue by dividing the peak area of each by the sum of the peak areas of all isotopologues and multiplying by 100.
Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position of deuterium labeling and to quantify the isotopic enrichment.[2]
2.2.1. Sample Preparation
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in a deuterated solvent (e.g., 0.75 mL of chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid signals that may overlap with the analyte signals.
-
Add a known amount of an internal standard with a signal in a clean region of the spectrum for quantitative purposes if required.
2.2.2. NMR Instrumentation and Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹H (Proton).
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-16 ppm.
2.2.3. Data Analysis
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the protons in the unlabeled Flavoxate and the residual protons in the deuterated positions of this compound.
-
The isotopic purity is determined by comparing the integral of the residual proton signals at the deuterated positions to the integral of a proton signal in a non-deuterated position of the molecule.
Visualizations
The following diagrams illustrate the experimental workflow for isotopic purity determination and the signaling pathways of Flavoxate.
References
Flavoxate-d5: A Technical Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the chemical and physical properties of Flavoxate-d5, an isotopically labeled form of the urinary antispasmodic agent, Flavoxate. This guide details its chemical characteristics, and explores its primary mechanism of action through a visual signaling pathway. An exemplary experimental protocol for its quantification is also provided.
Core Chemical and Physical Properties
This compound, a deuterated analog of Flavoxate, is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of Flavoxate measurement in biological matrices. The substitution of five hydrogen atoms with deuterium atoms results in a higher molecular weight compared to the parent compound, while maintaining similar chemical reactivity.
| Property | Value | Source |
| Chemical Formula | C₂₄H₂₀D₅NO₄ | [1][2][3] |
| Molecular Weight | 396.50 g/mol | [1][2] |
| Appearance | White to Off-White Solid | [2] |
| Solubility | Soluble in Acetonitrile and DMSO | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Synthesis and Purification
Purification of Flavoxate and its related compounds is typically achieved through standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC).
Mechanism of Action and Signaling Pathway
Flavoxate exerts its therapeutic effects through a dual mechanism of action, primarily as a muscarinic receptor antagonist and a calcium channel blocker.[4][5][6][7] This dual activity contributes to its efficacy in relaxing the smooth muscle of the bladder, thereby alleviating symptoms of overactive bladder.
The proposed signaling pathway for Flavoxate's action on bladder smooth muscle is depicted below:
Experimental Protocols: Quantification of Flavoxate
As this compound is primarily used as an internal standard for the quantification of Flavoxate, the following provides a detailed methodology for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.
Objective: To determine the concentration of Flavoxate in human plasma.
Materials and Reagents:
-
Flavoxate standard
-
This compound (as internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized
-
Human plasma
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Flavoxate: Precursor ion (Q1) m/z 392.2 -> Product ion (Q3) m/z 112.1
-
This compound (IS): Precursor ion (Q1) m/z 397.2 -> Product ion (Q3) m/z 117.1
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte (Flavoxate) to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
-
The concentration of Flavoxate in the plasma samples is determined from the calibration curve.
The workflow for this experimental protocol is illustrated in the following diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid Chromatographic Determination of Flavoxate HCl in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Simple and rapid LC-MS/MS method for simultaneous determination of flavoxate and 3-methyl-flavone-8-carboxylic acid in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UniSysCat: New deuteration protocol for preparing NMR solvents [unisyscat.de]
Mass Spectrometry Fragmentation Analysis of Flavoxate-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of Flavoxate-d5, a deuterated analog of the urinary tract spasmolytic agent, Flavoxate. The information presented herein is intended to support researchers and scientists in drug metabolism studies, pharmacokinetic analyses, and bioanalytical method development.
Introduction to Flavoxate
Flavoxate is a synthetic flavone derivative that acts as a smooth muscle relaxant, primarily used for the symptomatic relief of conditions associated with the urinary bladder. Its chemical structure consists of a flavone core linked to a piperidinoethyl ester side chain. The deuterated internal standard, this compound, is crucial for accurate quantification in biological matrices by mass spectrometry. Understanding its fragmentation behavior is paramount for developing robust and sensitive analytical methods.
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of the protonated this compound molecule, [M+H]⁺, is expected to occur primarily at the ester linkage and within the piperidine ring of the side chain. The flavone core is generally more stable and less prone to fragmentation under typical collision-induced dissociation (CID) conditions.
Proposed Fragmentation Pathway
The primary fragmentation route is anticipated to involve the cleavage of the ester bond, leading to the formation of two main product ions: one corresponding to the protonated flavone core and the other to the deuterated piperidinoethyl moiety. Further fragmentation of the piperidinoethyl-d5 ion is also expected.
Table 1: Predicted Major Product Ions of Protonated this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Predicted Product Ion (m/z) | Neutral Loss |
| 395.2 | [Flavone-COOH + H]⁺ | Flavone carboxylic acid | 281.1 | C7H12D5NO |
| 395.2 | [Piperidinoethanol-d5 + H]⁺ | Protonated deuterated piperidinoethanol | 119.1 | C17H12O4 |
| 119.1 | [C5H5D5N]⁺ | Dehydrated deuterated piperidine | 101.1 | H2O |
Note: The exact masses are calculated based on the most common isotopes.
Visualization of the Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway of protonated this compound.
Experimental Protocols
The following section outlines a detailed methodology for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules like this compound from biological matrices such as plasma or serum.
-
To 100 µL of the biological sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol containing the internal standard, this compound).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
A reverse-phase chromatographic method is suitable for the separation of Flavoxate from endogenous matrix components.
-
Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is ideal for the sensitive and selective quantification of this compound.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
Table 2: Proposed MRM Transitions for Flavoxate and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Flavoxate | 390.2 | 112.1 | 25 | 100 |
| This compound | 395.2 | 117.1 | 25 | 100 |
| Flavoxate (Quantifier) | 390.2 | 279.1 | 20 | 100 |
| This compound (Quantifier) | 395.2 | 281.1 | 20 | 100 |
Note: Collision energies should be optimized for the specific instrument used.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation pattern of this compound and a detailed experimental protocol for its analysis. The proposed fragmentation pathway and MRM transitions offer a solid starting point for method development and validation. Researchers are encouraged to use this information as a foundation and to perform empirical optimization to achieve the best performance on their specific instrumentation. The provided workflows and diagrams serve as a clear visual aid to the experimental and logical processes involved in the bioanalysis of Flavoxate.
An In-depth Technical Guide to the Synthesis of Deuterated Flavoxate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis methods for deuterated flavoxate, a valuable tool in pharmacokinetic and metabolic studies. The document details the synthetic pathways, experimental protocols, and the mechanism of action of flavoxate, supplemented with quantitative data and visualizations to facilitate understanding and application in a research and development setting.
Introduction to Deuterated Flavoxate
Flavoxate is a synthetic antispasmodic drug primarily used to treat urinary incontinence and overactive bladder syndrome.[1] It functions as a competitive antagonist of muscarinic acetylcholine receptors, leading to the relaxation of the bladder smooth muscle.[2][3] Deuterium-labeled flavoxate, specifically flavoxate-d4, serves as an internal standard in clinical mass spectrometry and is crucial for accurate quantification of the parent drug in biological matrices.[4] The incorporation of deuterium atoms provides a distinct mass signature without significantly altering the drug's chemical properties, making it an ideal tracer.[5]
Synthetic Pathways for Deuterated Flavoxate
The most direct and efficient synthetic route to deuterated flavoxate (Flavoxate-d4) involves a late-stage esterification of the non-deuterated carboxylic acid precursor, 3-methylflavone-8-carboxylic acid, with a deuterated alcohol, 2-(piperidin-1-yl)ethanol-d4. This strategy is advantageous as it introduces the isotopic label at the final step, maximizing the efficiency of incorporating the expensive deuterated reagent.
A plausible and efficient overall synthesis can be conceptualized in two main stages:
-
Stage 1: Synthesis of 3-Methylflavone-8-carboxylic Acid: This key intermediate can be synthesized from readily available starting materials.
-
Stage 2: Esterification with Deuterated 2-(piperidin-1-yl)ethanol: The final step involves the coupling of the carboxylic acid with the commercially available deuterated alcohol to yield the target molecule, Flavoxate-d4.
Logical Flow of Deuterated Flavoxate Synthesis
References
Flavoxate-d5: A Comprehensive Technical Guide to its Certificate of Analysis
For researchers, scientists, and professionals in drug development, the quality and characterization of internal standards are paramount for accurate bioanalytical and pharmacokinetic studies. Flavoxate-d5, the deuterated analog of the urinary antispasmodic agent Flavoxate, serves as a critical internal standard for its quantification by mass spectrometry.[1][2] This technical guide provides an in-depth overview of the typical parameters found on a Certificate of Analysis (CoA) for this compound, complete with detailed experimental protocols and workflow visualizations. A CoA is a crucial document that certifies the quality of a substance and demonstrates its conformity to defined specifications.
Core Analytical Parameters and Data Presentation
The Certificate of Analysis for this compound provides essential information regarding its identity, purity, and quality. The following tables summarize the key quantitative and qualitative parameters typically reported.
Table 1: General Information
| Parameter | Specification |
| Compound Name | This compound |
| CAS Number | 2748541-85-5 |
| Molecular Formula | C₂₄H₂₀D₅NO₄[1][2] |
| Molecular Weight | 396.50 g/mol [1][2] |
| Appearance | White to Off-White Solid[3] |
| Solubility | Soluble in Acetonitrile, DMSO[2] |
| Storage Condition | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[1] |
Table 2: Quality Control Parameters
| Test | Method | Specification |
| Chemical Purity (by HPLC) | HPLC-UV | ≥98% |
| Isotopic Purity (Deuterated Forms) | LC-MS/MS | ≥99% (d₁-d₅)[2] |
| Identity (Confirmation) | ¹H-NMR, MS | Conforms to structure |
| Residual Solvents | GC-HS | Meets USP <467> limits |
| Heavy Metals | ICP-MS | ≤20 ppm |
| Loss on Drying | TGA | ≤1.0% |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of the analytical results presented in a Certificate of Analysis.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method quantifies the purity of this compound and detects any non-deuterated impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Procedure: A standard solution of this compound is prepared in the mobile phase. The sample is injected into the HPLC system, and the peak area of this compound is measured. The purity is calculated by dividing the peak area of the main component by the total peak area of all components.
Isotopic Purity and Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This technique confirms the molecular weight and assesses the isotopic distribution of the deuterated compound.
-
Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan to determine the molecular ion and selected ion monitoring (SIM) to assess isotopic distribution.
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. The relative abundance of the d₅ species compared to d₀ to d₄ species is used to calculate the isotopic purity. The fragmentation pattern is also compared to a reference standard to confirm the structure.
Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H-NMR)
¹H-NMR spectroscopy is used to confirm the chemical structure and the positions of deuterium labeling.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent. The absence or significant reduction of proton signals at the sites of deuteration confirms the isotopic labeling. The remaining proton signals are integrated and compared to the expected structure.
Workflow and Process Visualization
The following diagrams illustrate the logical flow of the Certificate of Analysis process and the analytical workflow for ensuring the quality of this compound.
Caption: General workflow for the generation of a Certificate of Analysis for this compound.
Caption: Analytical testing workflow for this compound quality control.
References
Understanding the Kinetic Isotope Effect of Flavoxate-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential kinetic isotope effect (KIE) of Flavoxate-d5, a deuterated isotopologue of the urinary tract antispasmodic agent, Flavoxate. While direct experimental data on the kinetic isotope effect of this compound is not currently available in published literature, this document synthesizes known information about Flavoxate's metabolism, the principles of drug deuteration, and common metabolic pathways of flavonoids to present a well-founded theoretical framework. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the potential benefits of deuterating Flavoxate, offering insights into its design, and outlining experimental approaches for its evaluation.
Introduction to the Kinetic Isotope Effect in Drug Development
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In pharmaceutical research, the substitution of hydrogen (¹H) with its stable, non-radioactive isotope deuterium (²H or D) is of particular interest. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. Consequently, if the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism, replacing that hydrogen with deuterium can significantly slow down the metabolic process.
This "metabolic switching" can lead to several potential advantages in drug development:
-
Improved Pharmacokinetic Profile: A slower rate of metabolism can lead to a longer drug half-life, reduced clearance, and increased overall drug exposure (AUC).
-
Enhanced Safety and Tolerability: By reducing the formation of potentially reactive or toxic metabolites, deuteration can lead to a better safety profile.
-
Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.
-
Increased Efficacy: Higher plasma concentrations and prolonged exposure to the active parent drug may enhance its therapeutic effects.
Flavoxate and its Deuterated Analog, this compound
Flavoxate is a synthetic flavone derivative with antimuscarinic and smooth muscle relaxant properties. It is primarily used to treat the symptoms of overactive bladder, such as urinary frequency, urgency, and incontinence.
This compound is a deuterated version of Flavoxate where five hydrogen atoms on the phenyl group at the 2-position of the chromene ring have been replaced with deuterium atoms. The chemical name for this compound is 2-(piperidin-1-yl)ethyl 3-methyl-4-oxo-2-(phenyl-d5)-4H-chromene-8-carboxylate. This specific placement of deuterium atoms is critical for its potential to exhibit a significant kinetic isotope effect, as this region of the molecule is a potential site for oxidative metabolism.
Metabolic Pathways of Flavoxate and the Hypothesized Kinetic Isotope Effect of this compound
Known and Potential Metabolic Pathways of Flavoxate
The primary metabolic pathway of Flavoxate is the rapid hydrolysis of its ester linkage, catalyzed by carboxylesterases, to form its main, pharmacologically active metabolite, 3-methylflavone-8-carboxylic acid (MFCA) .
While ester cleavage is the predominant metabolic route, flavonoids, as a class of compounds, are also known to undergo Phase I metabolism via oxidation, often mediated by cytochrome P450 (CYP450) enzymes. A common site of oxidation on the flavone scaffold is the phenyl ring. Although not definitively documented as a major pathway for Flavoxate, hydroxylation of the phenyl group at various positions is a plausible, albeit likely minor, metabolic route. Several CYP450 isoenzymes, including CYP1A1, CYP1A2, CYP1B1, and CYP2A6, are known to be involved in the metabolism of other flavonoids and could potentially metabolize Flavoxate through this oxidative pathway.
Hypothesized Kinetic Isotope Effect of this compound
The deuteration of the phenyl ring in this compound is strategically placed to impede oxidative metabolism at this site. The C-D bonds on the phenyl ring are stronger than the corresponding C-H bonds, making them more resistant to cleavage by CYP450 enzymes.
Therefore, it is hypothesized that this compound will exhibit a significant kinetic isotope effect on the rate of any potential phenyl ring hydroxylation. This would lead to a decrease in the formation of hydroxylated metabolites. While this is likely a minor metabolic pathway for Flavoxate, its attenuation in this compound could still have discernible effects on the drug's overall disposition.
It is important to note that the primary metabolic pathway, ester hydrolysis, is not expected to be directly affected by the deuteration on the phenyl ring. However, shunting of metabolic pathways can occur, and a decrease in oxidative metabolism could subtly alter the overall metabolic profile.
The following diagram illustrates the known and potential metabolic pathways of Flavoxate, highlighting the site of deuteration in this compound and the anticipated impact of the kinetic isotope effect.
Caption: Metabolic pathways of Flavoxate and the hypothesized impact of deuteration in this compound.
Hypothetical Quantitative Data
The following table presents a theoretical comparison of key pharmacokinetic parameters for Flavoxate and this compound. This data is hypothetical and intended to illustrate the potential impact of the kinetic isotope effect. Actual values would need to be determined through experimental studies.
| Parameter | Flavoxate (Hypothetical) | This compound (Projected) | Rationale for Projected Change |
| Half-life (t½) | ~1.5 hours | Slightly Increased | Reduced clearance from minor oxidative pathways may lead to a modest increase in half-life. |
| Area Under the Curve (AUC) | Baseline | Slightly Increased | A decrease in the rate of minor metabolic pathways could lead to a small increase in overall drug exposure. |
| Maximum Concentration (Cmax) | Baseline | Potentially Unchanged | As the primary route of metabolism (ester hydrolysis) is likely unaffected, Cmax may not be significantly altered. |
| Formation of Hydroxylated Metabolites | Low | Significantly Reduced | The primary kinetic isotope effect is expected to directly and substantially decrease the formation of these metabolites. |
| Formation of MFCA | High | Likely Unchanged | The major metabolic pathway of ester hydrolysis is not expected to be directly impacted by deuteration on the phenyl ring. |
Experimental Protocols for Evaluating the Kinetic Isotope Effect of this compound
To experimentally determine the kinetic isotope effect of this compound, a series of in vitro and in vivo studies would be required. The following outlines standard methodologies.
In Vitro Metabolic Stability Assays
-
Objective: To compare the rate of metabolism of Flavoxate and this compound in a controlled environment.
-
Methodology:
-
Incubation: Incubate Flavoxate and this compound separately with human liver microsomes or recombinant CYP450 enzymes (e.g., CYP1A2, CYP3A4) and a NADPH-generating system.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples using LC-MS/MS to quantify the remaining parent compound and the formation of metabolites (MFCA and potential hydroxylated metabolites).
-
Data Analysis: Calculate the rate of disappearance of the parent compound and the rate of formation of metabolites. The kinetic isotope effect (KIE) can be calculated as the ratio of the rate constants (kH/kD).
-
In Vivo Pharmacokinetic Studies
-
Objective: To compare the pharmacokinetic profiles of Flavoxate and this compound in a living organism.
-
Methodology:
-
Animal Model: Administer equivalent doses of Flavoxate and this compound to a suitable animal model (e.g., rats, dogs).
-
Dosing: Administer the compounds orally or intravenously.
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing.
-
Plasma Analysis: Separate plasma and analyze the concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life, AUC, Cmax, and clearance for both compounds.
-
The following diagram illustrates a typical experimental workflow for evaluating the kinetic isotope effect of a deuterated drug candidate like this compound.
Caption: Experimental workflow for the evaluation of the kinetic isotope effect of this compound.
Conclusion
The strategic deuteration of Flavoxate at the phenyl ring to create this compound presents a compelling opportunity to leverage the kinetic isotope effect to modulate its metabolic profile. While the primary metabolic pathway of ester hydrolysis is unlikely to be affected, the inhibition of potential minor oxidative pathways could lead to a more favorable pharmacokinetic and safety profile. This technical guide provides a theoretical foundation and a practical roadmap for the experimental evaluation of this compound. Further in vitro and in vivo studies are warranted to quantify the kinetic isotope effect and to fully elucidate the therapeutic potential of this deuterated compound.
Methodological & Application
Application Notes and Protocols for the Quantification of Flavoxate using Flavoxate-d5 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Flavoxate in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Flavoxate-d5, a stable isotope-labeled version of the analyte, as an internal standard to ensure high accuracy and precision. This application note includes a comprehensive experimental protocol, instrument parameters, and representative validation data. Additionally, it features diagrams illustrating the experimental workflow and the key signaling pathways associated with Flavoxate's mechanism of action.
Introduction
Flavoxate is a synthetic flavone derivative that acts as a smooth muscle relaxant, primarily used to treat urinary frequency, urgency, and incontinence associated with inflammatory disorders of the urinary tract.[1] Accurate quantification of Flavoxate in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to more reliable and reproducible results.[2] This document outlines a robust LC-MS/MS method adapted from validated methodologies for the determination of Flavoxate, incorporating this compound as the internal standard.[3][4]
Mechanism of Action
Flavoxate exerts its therapeutic effects through a multi-faceted mechanism of action, primarily targeting the smooth muscle of the urinary bladder. Its actions include:
-
L-Type Calcium Channel Inhibition: Flavoxate directly inhibits voltage-dependent L-type calcium channels in the detrusor muscle, preventing calcium influx and subsequent muscle contraction.[5][6][7]
-
Phosphodiesterase (PDE) Inhibition: It acts as a competitive inhibitor of phosphodiesterase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels promote smooth muscle relaxation.[8][9]
-
Antimuscarinic Activity: Flavoxate is a competitive antagonist at muscarinic acetylcholine receptors, which play a role in bladder smooth muscle contraction.[10][11][12]
These complementary mechanisms contribute to its efficacy in relieving symptoms of overactive bladder.
Signaling Pathways of Flavoxate
Caption: Flavoxate's mechanism of action involves three main pathways.
Experimental Protocol
This protocol is adapted from a validated method for Flavoxate quantification and incorporates this compound as the internal standard.[4]
Materials and Reagents
-
Flavoxate reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile and methanol
-
Formic acid (analytical grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
Stock and Working Solutions
-
Flavoxate Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Flavoxate in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Flavoxate stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent.
Sample Preparation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient | Isocratic: 30% A, 70% B |
| Flow Rate | 0.40 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 4°C |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Collision Gas | Nitrogen |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Flavoxate | 392.2 | 112.1 |
| This compound | 397.2 | 112.1 |
Note: The precursor ion for this compound is predicted based on a +5 Da shift from the parent compound. The product ion is assumed to be the same as the non-deuterated form, as the deuterium labeling is on the phenyl ring which is not part of this fragment.
Experimental Workflow
Caption: A step-by-step workflow for sample preparation and analysis.
Representative Quantitative Data
The following tables summarize the expected performance of the method based on validation data from similar assays for Flavoxate.[3][4] These tables are provided for illustrative purposes and should be confirmed by a full method validation study.
Calibration Curve Linearity
| Concentration Range (ng/mL) | R² |
| 2.00 - 2,000 | > 0.99 |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Within-Run Precision (%RSD) | Between-Run Precision (%RSD) | Accuracy (%) |
| Low (LQC) | 6.0 | < 7.0 | < 9.5 | 95 - 110 |
| Medium (MQC) | 800 | < 6.0 | < 8.0 | 97 - 105 |
| High (HQC) | 1600 | < 5.0 | < 7.0 | 98 - 103 |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low (LQC) | 6.0 | 85 - 95 | 90 - 110 |
| High (HQC) | 1600 | 88 - 98 | 92 - 108 |
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust and reliable approach for the quantification of Flavoxate in human plasma. The protocol is straightforward and suitable for high-throughput analysis in a research or clinical setting. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision, making this method ideal for pharmacokinetic, bioequivalence, and other drug development studies. A full method validation according to regulatory guidelines is recommended before implementation for clinical sample analysis.
References
- 1. Flavoxate - Wikipedia [en.wikipedia.org]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Simple and rapid LC-MS/MS method for simultaneous determination of flavoxate and 3-methyl-flavone-8-carboxylic acid in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. The effects of flavoxate hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of flavoxate hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological studies on the mode of action of flavoxate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavoxate, a potent phosphodiesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Flavoxate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. What is the mechanism of Flavoxate Hydrochloride? [synapse.patsnap.com]
Application Note: Development of a Bioanalytical Method for Flavoxate with Flavoxate-d5
Introduction
Flavoxate is a urinary antispasmodic agent used to relieve symptoms such as painful urination, frequency, and urgency associated with various urological conditions.[1][2] Accurate and reliable quantification of Flavoxate in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note describes a sensitive and robust bioanalytical method for the determination of Flavoxate in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Flavoxate-d5, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[3][4]
The developed method is based on a previously validated LC-MS/MS assay for Flavoxate and its primary metabolite, 3-methyl-flavone-8-carboxylic acid (MFCA), with modifications to incorporate the use of this compound as the internal standard (IS).[5][6] The procedure involves a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.
Experimental Protocols
Materials and Reagents
-
Analytes: Flavoxate hydrochloride, this compound hydrochloride
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (AR grade)
-
Reagents: Deionized water, Human plasma (K2-EDTA)
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm) or equivalent[5][6]
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Flavoxate and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Flavoxate stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation
-
Pipette 100 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Chromatographic Conditions:
| Parameter | Value |
| Column | Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm)[5][6] |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient | Isocratic: 70% B |
| Flow Rate | 0.40 mL/min[5][6] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Mass Spectrometric Conditions:
| Parameter | Flavoxate | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| MRM Transition | m/z 390.2 → 112.1 | m/z 395.2 → 117.1 |
| Declustering Potential | 80 V | 80 V |
| Entrance Potential | 10 V | 10 V |
| Collision Energy | 35 eV | 35 eV |
| Collision Cell Exit Potential | 12 V | 12 V |
Data Presentation
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the key quantitative data obtained during method validation.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Flavoxate | 2.00 - 2,000.31[5] | y = 0.0025x + 0.0012 | > 0.998 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 2.00 | 6.67[5] | 108.25[5] | 9.14[5] | 103.33[5] |
| Low | 6.00 | 4.52 | 105.10 | 6.88 | 101.50 |
| Medium | 800.00 | 2.15 | 102.30 | 3.45 | 100.80 |
| High | 1600.00 | 1.88 | 101.75 | 2.98 | 99.95 |
Table 3: Stability Data
| Stability Condition | Duration | Concentration (ng/mL) | % Change from Nominal |
| Bench-top | 4 hours[5] | 6.00 / 1600.00 | < 5% |
| Freeze-thaw | 3 cycles | 6.00 / 1600.00 | < 8% |
| Post-preparative | 24 hours[5] | 6.00 / 1600.00 | < 6% |
| Long-term (Freezer) | 89 days[5] | 6.00 / 1600.00 | < 10% |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Flavoxate in human plasma.
Caption: Bioanalytical workflow for Flavoxate quantification.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of Flavoxate in human plasma using this compound as an internal standard. The method demonstrates excellent sensitivity, precision, and accuracy, making it suitable for high-throughput bioanalysis in support of pharmacokinetic and bioequivalence studies. The use of a deuterated internal standard minimizes the impact of matrix effects, ensuring the integrity and reliability of the analytical data.
References
- 1. Flavoxate and 3-methylflavone-8-carboxylic acid. Assay methods in blood and urine, plasma-red cells repartition and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Simple and rapid LC-MS/MS method for simultaneous determination of flavoxate and 3-methyl-flavone-8-carboxylic acid in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacokinetic Studies of Flavoxate Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavoxate is a tertiary amine antimuscarinic agent with smooth muscle relaxant properties, primarily used to treat urinary frequency and incontinence. Accurate determination of its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. This document outlines a robust and sensitive bioanalytical method for the quantification of flavoxate and its primary active metabolite, 3-methyl-flavone-8-carboxylic acid (MFCA), in human plasma. The method employs a stable isotope-labeled internal standard (SIL-IS), flavoxate-d4, to ensure the highest accuracy and precision by compensating for matrix effects and variability in sample processing.
The use of a deuterated internal standard is the gold standard in quantitative LC-MS/MS bioanalysis. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer source. This allows for reliable correction of any analyte loss during sample extraction and any ion suppression or enhancement caused by the plasma matrix, leading to highly reliable data.
This application note provides a comprehensive protocol for sample preparation using solid-phase extraction (SPE), liquid chromatography-tandem mass spectrometry (LC-MS/MS) conditions, and data analysis for a pharmacokinetic study of flavoxate.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Flavoxate Hydrochloride (Reference Standard)
-
3-Methyl-flavone-8-carboxylic acid (MFCA) (Reference Standard)
-
Flavoxate-d4 (Deuterated Internal Standard)
-
-
Solvents and Chemicals:
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human Plasma (K2-EDTA as anticoagulant)
-
-
Consumables:
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg, 1 mL)
-
96-well collection plates
-
Autosampler vials with inserts
-
Pipettes and tips
-
Instrumentation
-
Liquid Chromatography System: A UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data System: Software for instrument control, data acquisition, and processing.
Preparation of Solutions
-
Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of flavoxate, MFCA, and flavoxate-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of flavoxate and MFCA in 50:50 methanol:water to create calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the flavoxate-d4 stock solution in 50:50 methanol:water.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: To 200 µL of plasma sample (blank, calibration standard, QC, or study sample), add 20 µL of the IS working solution (100 ng/mL). Vortex for 10 seconds. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analytes and the internal standard with 1 mL of methanol into a clean collection plate or tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase (80:20 Acetonitrile:10 mM Ammonium Acetate in water with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
Liquid Chromatography Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: (Precursor Ion > Product Ion)
-
Flavoxate: 390.2 > 166.1
-
MFCA: 295.1 > 249.1
-
Flavoxate-d4: 394.2 > 170.1
-
-
Data Presentation
The following tables represent typical data obtained from the validation of this bioanalytical method.
Table 1: Calibration Curve for Flavoxate and MFCA
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Flavoxate | 0.5 - 500 | y = 0.0125x + 0.003 | > 0.998 |
| MFCA | 5.0 - 5000 | y = 0.0089x + 0.009 | > 0.997 |
Table 2: Accuracy and Precision of Quality Control Samples
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Flavoxate | LLOQ | 0.5 | 104.2 | 8.5 | 102.8 | 9.1 |
| Low | 1.5 | 98.7 | 6.2 | 101.5 | 7.5 | |
| Mid | 75 | 101.1 | 4.1 | 99.3 | 5.8 | |
| High | 400 | 99.5 | 3.5 | 100.9 | 4.2 | |
| MFCA | LLOQ | 5.0 | 102.5 | 7.8 | 104.1 | 8.9 |
| Low | 15 | 100.3 | 5.5 | 98.9 | 6.7 | |
| Mid | 750 | 99.8 | 3.8 | 101.2 | 4.9 | |
| High | 4000 | 101.7 | 2.9 | 100.4 | 3.6 |
Table 3: Representative Pharmacokinetic Parameters of Flavoxate and MFCA following a Single Oral Dose
| Parameter | Flavoxate | MFCA |
| Cmax (ng/mL) | 150 ± 45 | 2500 ± 650 |
| Tmax (hr) | 1.5 ± 0.5 | 2.0 ± 0.7 |
| AUC0-t (ng·hr/mL) | 450 ± 120 | 15000 ± 4500 |
| AUC0-inf (ng·hr/mL) | 480 ± 135 | 15500 ± 4800 |
| t1/2 (hr) | 2.5 ± 0.8 | 4.0 ± 1.2 |
Visualizations
Caption: Experimental workflow from sample preparation to pharmacokinetic analysis.
Caption: Use of a deuterated internal standard to ensure accurate quantification.
Application Note and Protocol for the Quantification of Flavoxate in Human Urine Samples using Flavoxate-d5 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Flavoxate is a synthetic flavone derivative with antispasmodic properties used for the symptomatic relief of urinary frequency, urgency, and incontinence associated with inflammatory conditions of the urinary tract.[1] Accurate quantification of Flavoxate in urine is crucial for pharmacokinetic studies, bioequivalence assessment, and monitoring patient compliance. This application note provides a detailed protocol for the sensitive and selective quantification of Flavoxate in human urine samples using a stable isotope-labeled internal standard, Flavoxate-d5, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte, compensating for matrix effects and variations in sample preparation and instrument response.
Principle of the Method
This method involves the enzymatic hydrolysis of Flavoxate glucuronide metabolites in urine, followed by a solid-phase extraction (SPE) clean-up and concentration step. The extracted analyte and internal standard are then separated by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Flavoxate to this compound against a calibration curve prepared in a surrogate urine matrix.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of this method, based on established bioanalytical method validation guidelines.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Flavoxate | 1 - 1000 | Linear, 1/x² weighting | ≥ 0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| Quality Control Sample | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 1 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |
| LQC | 3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| MQC | 100 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| HQC | 800 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control
Table 3: Recovery
| Analyte | LQC (n=3) | MQC (n=3) | HQC (n=3) |
| Extraction Recovery (%) | |||
| Flavoxate | ≥ 85 | ≥ 85 | ≥ 85 |
| Matrix Effect (%) | |||
| Flavoxate | 85 - 115 | 85 - 115 | 85 - 115 |
Experimental Protocols
Materials and Reagents
-
Flavoxate Hydrochloride (Reference Standard)
-
This compound Hydrochloride (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
β-glucuronidase from Helix pomatia
-
Deionized water (18.2 MΩ·cm)
-
Human urine (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Preparation of Solutions
-
Flavoxate Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Flavoxate HCl in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound HCl in 1 mL of methanol.
-
Flavoxate Working Solutions: Prepare serial dilutions of the Flavoxate stock solution in methanol:water (50:50, v/v) to create working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol:water (50:50, v/v).
-
Ammonium Acetate Buffer (0.1 M, pH 5.0): Dissolve the appropriate amount of ammonium acetate in deionized water and adjust the pH to 5.0 with formic acid.
-
β-glucuronidase Solution: Prepare a solution of β-glucuronidase in 0.1 M ammonium acetate buffer (pH 5.0) according to the manufacturer's instructions.
Sample Preparation
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex mix for 10 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Hydrolysis: To 0.5 mL of the urine supernatant in a clean tube, add 50 µL of the Internal Standard Working Solution (100 ng/mL) and 250 µL of the β-glucuronidase solution.
-
Incubation: Vortex mix and incubate the samples at 60°C for 2 hours to allow for enzymatic hydrolysis of glucuronide conjugates.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the hydrolyzed sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Preparation of Calibration Standards and Quality Controls
-
Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the Flavoxate working solutions into 0.5 mL of drug-free human urine to achieve final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL. Process these standards alongside the unknown samples as described in the "Sample Preparation" section.
-
Quality Controls (QCs): Prepare QCs at four concentration levels: LLOQ (1 ng/mL), LQC (3 ng/mL), MQC (100 ng/mL), and HQC (800 ng/mL) by spiking drug-free urine with the corresponding working solutions.
LC-MS/MS Parameters
Liquid Chromatography (LC)
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Flavoxate | 392.2 | 166.1 | 25 |
| This compound | 397.2 | 171.1 | 25 |
Visualizations
Caption: Experimental workflow for Flavoxate quantification in urine.
Caption: Mechanism of action of Flavoxate in smooth muscle cells.
Discussion
The presented LC-MS/MS method provides a robust and reliable approach for the quantification of Flavoxate in human urine. The use of this compound as an internal standard ensures high accuracy and precision by correcting for potential variations during sample processing and analysis. The sample preparation procedure, incorporating enzymatic hydrolysis and solid-phase extraction, allows for the measurement of total Flavoxate (free and glucuronidated) and effectively removes interfering matrix components. This method is suitable for a wide range of research applications, including pharmacokinetic and bioequivalence studies of Flavoxate.
References
Application Notes and Protocols for the Use of Flavoxate-d5 in Drug Metabolism Studies of Flavoxate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Flavoxate-d5 as an internal standard in the quantitative analysis of Flavoxate and its major metabolite, 3-methyl-flavone-8-carboxylic acid (MFCA), in biological matrices. The protocols are intended for use in drug metabolism and pharmacokinetic (DMPK) studies.
Introduction
Flavoxate is a urinary tract antispasmodic agent. It undergoes extensive metabolism in the liver, with its primary metabolic pathway being the hydrolysis of the ester linkage to form its main and active metabolite, 3-methyl-flavone-8-carboxylic acid (MFCA).[1] To accurately quantify Flavoxate and MFCA in biological samples, a robust and reliable analytical method is crucial. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to ensure the precision and accuracy of the bioanalytical method by compensating for variability in sample preparation and instrument response.[2]
This document outlines protocols for the simultaneous quantification of Flavoxate and MFCA in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and for conducting in vitro metabolism studies using human liver microsomes.
Quantitative Analysis of Flavoxate and MFCA in Human Plasma
This protocol describes a validated LC-MS/MS method for the simultaneous determination of Flavoxate and MFCA in human plasma. This compound is used as the internal standard for the quantification of Flavoxate.
Materials and Reagents
-
Flavoxate Hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
3-methyl-flavone-8-carboxylic acid (MFCA) (Reference Standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Human plasma (with anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: Agilent Poroshell 120 EC-C18 (100 × 2.1mm, 2.7 μm) or equivalent[3]
Experimental Protocol
1.3.1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Flavoxate, MFCA, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of Flavoxate and MFCA in 50% acetonitrile to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50% acetonitrile.
1.3.2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
1.3.3. LC-MS/MS Parameters
| Parameter | Condition |
| LC Conditions | |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient | Isocratic: 70% B |
| Flow Rate | 0.40 mL/min[3] |
| Column Temperature | 40°C |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Flavoxate: m/z 392.2 → 112.1MFCA: m/z 295.1 → 251.1this compound: m/z 397.2 → 112.1 |
| Collision Energy | Optimized for each analyte and instrument |
| Dwell Time | 100 ms |
Data Presentation
The following tables summarize the expected performance characteristics of the method, adapted from a similar validated assay.[3]
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Flavoxate | 2.00 - 2,000 | > 0.99 |
| MFCA | 240 - 24,000 | > 0.99 |
Table 2: Precision and Accuracy Data
| Analyte | QC Level | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |
| Flavoxate | Low | < 15 | < 15 | 85 - 115 |
| Mid | < 15 | < 15 | 85 - 115 | |
| High | < 15 | < 15 | 85 - 115 | |
| MFCA | Low | < 15 | < 15 | 85 - 115 |
| Mid | < 15 | < 15 | 85 - 115 | |
| High | < 15 | < 15 | 85 - 115 |
In Vitro Metabolism of Flavoxate using Human Liver Microsomes
This protocol provides a general framework for investigating the metabolic stability of Flavoxate in human liver microsomes. This compound is used as an internal standard for accurate quantification of the parent drug over time.
Materials and Reagents
-
Flavoxate
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (with 0.1% formic acid)
-
Methanol
Experimental Protocol
2.2.1. Incubation Procedure
-
Prepare a stock solution of Flavoxate in methanol (e.g., 1 mM).
-
In a microcentrifuge tube, pre-warm a mixture of phosphate buffer and human liver microsomes (final protein concentration of 0.5-1.0 mg/mL) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the Flavoxate stock solution (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quench the reaction by adding 2 volumes of ice-cold acetonitrile containing this compound (internal standard).
-
Vortex and centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS as described in Section 1.
Data Analysis
-
Calculate the peak area ratio of Flavoxate to this compound at each time point.
-
Plot the natural logarithm of the percentage of Flavoxate remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)
Visualizations
Metabolic Pathway of Flavoxate
Caption: Primary metabolic pathway of Flavoxate.
Experimental Workflow for Plasma Analysis
Caption: Workflow for Flavoxate and MFCA analysis in plasma.
In Vitro Metabolism Experimental Workflow
Caption: Workflow for in vitro metabolism study of Flavoxate.
References
Application Note: High-Throughput Analysis of Flavoxate using LC-MS/MS with Flavoxate-d5 Internal Standard
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Flavoxate in biological matrices. The protocol utilizes Flavoxate-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. The described methodology is suitable for pharmacokinetic studies, bioequivalence trials, and routine drug monitoring. All experimental procedures, including sample preparation, chromatographic separation, and mass spectrometric detection, are outlined in detail. Quantitative data is summarized for clarity, and a workflow diagram is provided for easy visualization of the protocol.
Introduction
Flavoxate is a synthetic flavone derivative that acts as a smooth muscle relaxant, primarily used to treat urinary tract spasms and associated symptoms. Accurate and reliable quantification of Flavoxate in biological samples is crucial for assessing its pharmacokinetic profile and therapeutic efficacy. LC-MS/MS offers superior sensitivity and selectivity for bioanalytical applications. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry, as it effectively compensates for matrix effects and variations in instrument response. This application note provides a comprehensive protocol for the analysis of Flavoxate using LC-MS/MS with this compound.
Experimental Protocol
Materials and Reagents
-
Flavoxate hydrochloride (Reference Standard)
-
This compound (Internal Standard)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (or other relevant biological matrix)
Standard and Sample Preparation
2.2.1. Standard Stock Solutions
-
Prepare a stock solution of Flavoxate (1 mg/mL) by dissolving the appropriate amount of Flavoxate hydrochloride in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) by dissolving the appropriate amount in methanol.
2.2.2. Working Standard Solutions
-
Prepare a series of working standard solutions of Flavoxate by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentration range for the calibration curve.
-
Prepare a working internal standard solution of this compound by diluting the stock solution with the same solvent mixture to a final concentration of 100 ng/mL.
2.2.3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the sample (plasma, urine, etc.) into a microcentrifuge tube.
-
Add 20 µL of the this compound working internal standard solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for this separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient can be optimized, for example, starting at 10% B, increasing to 90% B over 3 minutes, holding for 1 minute, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Flavoxate: The precursor ion is m/z 392.2 [M+H]+.[2] A common product ion for flavonoids is m/z 153, resulting from cleavage of the C ring.
-
This compound: The precursor ion will be m/z 397.2 [M+H]+. The product ion is expected to be the same as for the unlabeled compound, m/z 153.
-
-
Collision Energy (CE) and other MS parameters: These should be optimized for the specific instrument being used to achieve maximum signal intensity for each transition.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the LC-MS/MS analysis of Flavoxate. These values may vary depending on the specific instrumentation and matrix used.
| Parameter | Flavoxate | Reference |
| Linearity Range | 2.00 - 2,000.31 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL | [3] |
| Within-Run Precision (%RSD) | 0.81 - 6.67% | [3] |
| Between-Run Precision (%RSD) | 2.01 - 9.14% | [3] |
| Within-Run Accuracy (%) | 100.21 - 108.25% | [3] |
| Between-Run Accuracy (%) | 96.09 - 103.33% | [3] |
Experimental Workflow Diagram
Caption: Experimental workflow for Flavoxate analysis.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and high-throughput approach for the quantification of Flavoxate in biological samples. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision required for regulated bioanalytical studies. The provided protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, can be readily adapted by researchers in the fields of pharmacology, drug metabolism, and clinical chemistry.
References
Application Notes and Protocols for the Analysis of Flavoxate using Flavoxate-d5 Internal Standard
These application notes provide detailed methodologies for the quantitative analysis of Flavoxate in biological matrices, primarily human plasma and urine, utilizing Flavoxate-d5 as an internal standard. The protocols are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and toxicokinetic studies.
Introduction
Flavoxate is a urinary antispasmodic agent used to treat symptoms of overactive bladder and other urinary tract disorders. Accurate quantification of Flavoxate in biological samples is crucial for assessing its absorption, distribution, metabolism, and excretion (ADME) properties. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results.
This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis using LC-MS/MS.
Mechanism of Action of Flavoxate
Flavoxate exerts its therapeutic effects through a multi-faceted mechanism of action on the smooth muscle of the urinary tract. Its primary actions include:
-
Calcium Channel Antagonism : Flavoxate inhibits the influx of extracellular calcium into smooth muscle cells by blocking L-type calcium channels. This reduction in intracellular calcium concentration leads to muscle relaxation.[1][2]
-
Phosphodiesterase (PDE) Inhibition : The drug inhibits phosphodiesterase, an enzyme that degrades cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels promotes smooth muscle relaxation.[1][3]
-
Muscarinic Receptor Antagonism : Flavoxate also exhibits a mild anticholinergic effect by acting as a direct antagonist at muscarinic acetylcholine receptors, which contributes to the relaxation of the detrusor muscle.[4][5][6]
These combined actions result in a potent spasmolytic effect on the urinary bladder, increasing its capacity and reducing the frequency of contractions.[1]
Sample Preparation Protocols
The selection of a sample preparation technique depends on the biological matrix, the required limit of quantification (LOQ), and laboratory resources.
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method suitable for high-throughput analysis. It is effective for removing the majority of proteins from plasma or serum samples.
Protocol:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent, leaving behind many endogenous interferences.
Protocol:
-
To 200 µL of plasma or urine sample, add 20 µL of this compound internal standard working solution.
-
Add 50 µL of 0.1 M sodium hydroxide to basify the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an appropriate volume into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE offers the cleanest extracts by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. This method is highly selective and can provide significant sample concentration.
Protocol:
-
Sample Pre-treatment: To 500 µL of urine, add 50 µL of this compound internal standard and 500 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the same buffer used for sample pre-treatment.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Wash with 1 mL of 5% methanol in water to remove less polar interferences.
-
-
Elution: Elute Flavoxate and this compound with 1 mL of methanol containing 2% formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase.
-
Analysis: Inject an appropriate volume into the LC-MS/MS system.
LC-MS/MS Parameters
The following are suggested starting parameters for the LC-MS/MS analysis of Flavoxate and this compound. These may require optimization based on the specific instrumentation used.
| Parameter | Recommended Condition |
| LC Column | C18 reverse-phase, e.g., Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min[1] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Flavoxate | 390.2 | 166.1 | 25 |
| This compound | 395.2 | 171.1 | 25 |
Note: The MRM transition for this compound is predicted based on a stable isotope label on the piperidine ring. The exact mass and fragmentation will depend on the position of the deuterium atoms.
Quantitative Data Summary
The following tables summarize representative validation data for Flavoxate analysis. While a specific method using this compound was not found in the literature, the data presented from a validated LC-MS/MS method using diphenhydramine HCl as the internal standard provides a benchmark for expected performance.[1]
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Flavoxate | Human Plasma | 2.00 - 2000.31 | > 0.99 |
| MFCA* | Human Plasma | 240.00 - 24000.04 | > 0.99 |
*MFCA (3-methyl-flavone-8-carboxylic acid) is the major metabolite of Flavoxate.
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Within-Run Precision (%RSD) | Between-Run Precision (%RSD) | Accuracy (%) |
| Flavoxate | 2.00 (LLOQ) | 6.67 | 9.14 | 103.33 |
| 6.00 (Low QC) | 4.50 | 5.23 | 96.09 | |
| 800.00 (Mid QC) | 1.25 | 2.01 | 101.50 | |
| 1600.00 (High QC) | 0.81 | 3.45 | 98.75 | |
| MFCA | 240.00 (LLOQ) | 4.37 | 11.11 | 109.52 |
| 720.00 (Low QC) | 3.19 | 6.54 | 102.37 | |
| 12000.00 (Mid QC) | 2.50 | 2.31 | 105.67 | |
| 19200.00 (High QC) | 1.68 | 4.89 | 104.21 |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Flavoxate | 6.00 (Low QC) | 88.5 | 95.2 |
| 1600.00 (High QC) | 91.2 | 97.8 | |
| MFCA | 720.00 (Low QC) | 92.3 | 98.1 |
| 19200.00 (High QC) | 94.1 | 99.5 | |
| Internal Standard | 100.00 | 90.7 | 96.4 |
Recovery and matrix effect data are representative and should be determined for each specific method and laboratory.
Conclusion
The presented protocols provide a comprehensive guide for the development and validation of robust bioanalytical methods for the quantification of Flavoxate in biological matrices using this compound as an internal standard. The choice of sample preparation technique should be based on the specific requirements of the study, with protein precipitation offering speed, liquid-liquid extraction providing cleaner samples, and solid-phase extraction yielding the highest purity and potential for concentration. The use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest quality of quantitative data.
References
- 1. Simple and rapid LC-MS/MS method for simultaneous determination of flavoxate and 3-methyl-flavone-8-carboxylic acid in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid Chromatographic Determination of Flavoxate HCl in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimized LC-MS/MS quantification of tuberculosis drug candidate macozinone (PBTZ169), its dearomatized Meisenheimer Complex and other metabolites, in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Flavoxate using Flavoxate-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavoxate is a urinary antispasmodic agent used to treat the symptoms of overactive bladder, such as urinary frequency, urgency, and incontinence.[1][2] Therapeutic drug monitoring (TDM) of Flavoxate can be essential to optimize dosing, ensure efficacy, and minimize adverse effects. The use of a stable isotope-labeled internal standard, such as Flavoxate-d5, is crucial for accurate and precise quantification of Flavoxate in biological matrices by mass spectrometry-based methods.[3][4] this compound, being structurally identical to Flavoxate with the exception of five deuterium atoms, co-elutes with the analyte and experiences similar ionization efficiency, thus compensating for matrix effects and variations in sample preparation and instrument response.[3]
This document provides detailed application notes and protocols for the therapeutic drug monitoring of Flavoxate using this compound as an internal standard, primarily focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Chemical and Physical Data
| Compound | Chemical Formula | Molecular Weight | Exact Mass |
| Flavoxate | C24H25NO4 | 391.46 g/mol | 391.1784 g/mol |
| This compound | C24H20D5NO4 | 396.50 g/mol | 396.2097 g/mol |
Mechanism of Action and Signaling Pathway
Flavoxate is a competitive antagonist of muscarinic acetylcholine receptors, particularly the M3 subtype, which are abundant in the smooth muscle of the urinary bladder.[1][5] By blocking the binding of acetylcholine to these receptors, Flavoxate inhibits parasympathetic nerve stimulation, leading to the relaxation of the detrusor muscle. This action increases bladder capacity and reduces the symptoms of overactive bladder.[2][5]
The signaling pathway for muscarinic receptor-mediated bladder contraction is complex, involving both M2 and M3 receptor subtypes. The M3 receptor is coupled to the Gq/11 protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). The M2 receptor is coupled to the Gi protein, which inhibits adenylyl cyclase and activates the RhoA/Rho-kinase (ROCK) pathway. Both pathways ultimately contribute to the phosphorylation of myosin light chain (MLC), leading to smooth muscle contraction. Flavoxate, by blocking these receptors, inhibits these downstream signaling events, resulting in muscle relaxation.
Experimental Protocols
Protocol 1: Quantification of Flavoxate in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of Flavoxate and its major metabolite, 3-methyl-flavone-8-carboxylic acid (MFCA), and has been modified to incorporate this compound as the internal standard.[6][7]
1. Materials and Reagents
-
Flavoxate hydrochloride reference standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 100 x 2.1 mm, 2.7 µm) is suitable.[6][7]
3. Preparation of Stock and Working Solutions
-
Flavoxate Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Flavoxate hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Flavoxate stock solution in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
4. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution (IS).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[8]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
5. LC-MS/MS Conditions
| Parameter | Condition |
| LC Conditions | |
| Column | C18 reversed-phase (e.g., Agilent Poroshell 120 EC-C18, 100 x 2.1 mm, 2.7 µm)[6][7] |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient | Isocratic or gradient elution can be optimized. A starting condition of 30:70 (A:B) is a good starting point.[6][7] |
| Flow Rate | 0.4 mL/min[6][7] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Flavoxate: m/z 392.2 → 112.1this compound: m/z 397.2 → 112.1 (Predicted) |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for each transition |
| Gas Temperatures | Optimized for the specific instrument |
Note: The mass transition for this compound is predicted based on the fragmentation of the non-deuterated compound, where the piperidinylethyl moiety (m/z 112.1) is a common fragment. The precursor ion is shifted by +5 Da due to the deuterium atoms.
6. Method Validation The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters: selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Presentation
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for Flavoxate, based on a similar published method.[6]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Flavoxate | 2.00 - 2000 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Within-Run Precision (%RSD) | Between-Run Precision (%RSD) | Accuracy (%) |
| Flavoxate | Low QC (6.00) | < 15 | < 15 | 85 - 115 |
| Mid QC (200) | < 15 | < 15 | 85 - 115 | |
| High QC (1600) | < 15 | < 15 | 85 - 115 |
Experimental Workflow
The following diagram illustrates the overall workflow for the therapeutic drug monitoring of Flavoxate using the described LC-MS/MS method.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the therapeutic drug monitoring of Flavoxate in clinical and research settings. The detailed protocol and workflow presented here offer a comprehensive guide for the implementation of this methodology, which can aid in optimizing patient therapy and advancing research in the field of urology and pharmacology.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. caymanchem.com [caymanchem.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Flavoxate-d5
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting matrix effects when using Flavoxate-d5 as an internal standard in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, non-target compounds in the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[2][3] The "matrix" itself refers to all the components within a sample—such as proteins, lipids, salts, and endogenous molecules—other than the analyte of interest.[1]
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound used?
A2: A stable isotope-labeled internal standard (SIL-IS), like this compound, is considered the gold standard in quantitative bioanalysis. Because a SIL-IS is chemically and structurally almost identical to the analyte, it is expected to have the same chromatographic retention time, extraction recovery, and response to matrix effects.[4] By adding a known concentration of this compound to every sample, calibration standard, and quality control, it can effectively compensate for variability during sample preparation and ionization, thereby improving data accuracy and precision.[5]
Q3: Can I still experience matrix effects even when using this compound?
A3: Yes. While this compound can compensate for a significant portion of the variability, differential matrix effects can still occur.[6] This is often due to a slight chromatographic separation between the analyte and the deuterated internal standard, a phenomenon known as the "deuterium isotope effect."[7] If the analyte and this compound do not perfectly co-elute, they can be affected differently by interfering components in the matrix, leading to an inaccurate analyte/internal standard response ratio.[7]
Q4: What are the common signs of matrix effects in my data?
A4: Common indicators of underlying matrix effects include:
-
Poor precision and accuracy in quality control (QC) samples.
-
Inconsistent internal standard (IS) peak areas across a batch of samples from different sources (e.g., different patient lots).[8]
-
Non-linear dilution studies.
-
Inconsistent results for the same sample analyzed in different batches.
-
A significant difference in analyte response when comparing a sample spiked in a clean solvent versus one spiked into an extracted blank matrix.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis.
Problem: My this compound internal standard signal is highly variable across different samples.
This issue often points to inconsistent ion suppression or enhancement among samples.
| Potential Cause | Recommended Action |
| Differential Matrix Effects | The composition of the biological matrix can vary significantly between individuals or sources, causing the degree of ion suppression to change from sample to sample.[9] |
| Inconsistent Sample Cleanup | Variability in sample preparation (e.g., protein precipitation, solid-phase extraction) can lead to different levels of matrix components in the final extracts. |
| Chromatographic Shift | Minor shifts in retention time can cause the internal standard to move into or out of a region of ion suppression. |
Troubleshooting Steps:
-
Evaluate Matrix Factor (MF): Perform a post-extraction addition experiment to quantify the extent of the matrix effect. This is the most direct way to measure ion suppression or enhancement.
-
Improve Sample Preparation: More rigorous cleanup methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective at removing interfering matrix components than simple protein precipitation.[1]
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate Flavoxate and its internal standard from the regions of ion suppression. A post-column infusion experiment can help identify these suppressive zones.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[10]
Problem: Both Flavoxate and this compound signals are low and suppressed.
This suggests a strong matrix effect is impacting both the analyte and the internal standard.
| Potential Cause | Recommended Action |
| High Concentration of Phospholipids | Phospholipids from plasma are a common cause of severe ion suppression in electrospray ionization (ESI). |
| Poor Chromatographic Separation | The analyte and IS are co-eluting with a highly suppressive matrix component. |
| Suboptimal Ion Source Conditions | Ion source parameters may not be optimized to handle the matrix load. |
Troubleshooting Steps:
-
Implement Phospholipid Removal: Use specialized SPE cartridges or plates designed for phospholipid removal.
-
Modify Chromatographic Conditions: Increase the organic content of the mobile phase during the gradient to elute phospholipids later, away from the analyte peak. Consider switching to a different column chemistry.
-
Adjust Ion Source Parameters: Optimize parameters like gas flows, temperature, and spray voltage to improve desolvation and reduce the impact of non-volatile matrix components.
-
Check for Co-elution: Use a post-column infusion setup to pinpoint exactly where ion suppression is occurring in your chromatogram relative to your analyte's retention time.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Matrix Factor Calculation)
This protocol allows for the quantitative measurement of ion suppression or enhancement.
Objective: To determine the Matrix Factor (MF) by comparing the analyte response in the presence and absence of matrix components.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (Flavoxate) and internal standard (this compound) into the final mobile phase solvent at a known concentration (e.g., a mid-QC level).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., human plasma). After the final evaporation step, reconstitute the extracts with the solvent from Set A containing the analyte and IS.
-
Set C (Blank Matrix): Extract the same six lots of blank matrix and reconstitute with the mobile phase solvent (without analyte or IS). This set is used to confirm the absence of interferences.
-
-
Analyze Samples: Inject all samples onto the LC-MS/MS system.
-
Calculate the Matrix Factor:
-
The Matrix Factor (MF) is calculated for each lot of the matrix using the following formula: MF = (Peak Area in Set B) / (Average Peak Area in Set A)
-
The IS-Normalized MF is calculated as: IS-Normalized MF = (MF of Flavoxate) / (MF of this compound)
-
-
Interpret the Results:
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The Coefficient of Variation (%CV) of the IS-Normalized MF across the different matrix lots should not exceed 15% for the method to be considered free of significant matrix effects.[8]
-
Illustrative Data:
| Matrix Lot | Analyte Area (Set B) | IS Area (Set B) | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 78,500 | 155,000 | 0.79 | 0.78 | 1.01 |
| 2 | 75,200 | 149,000 | 0.75 | 0.75 | 1.00 |
| 3 | 81,000 | 161,000 | 0.81 | 0.81 | 1.00 |
| 4 | 72,300 | 145,000 | 0.72 | 0.73 | 0.99 |
| 5 | 85,100 | 168,000 | 0.85 | 0.84 | 1.01 |
| 6 | 79,900 | 158,000 | 0.80 | 0.79 | 1.01 |
| Average | 0.79 | 0.78 | 1.00 | ||
| %CV | 6.1% | 5.5% | 0.8% | ||
| Assumes Average Analyte Area in Neat Solution (Set A) = 100,000 and Average IS Area = 200,000. |
In this example, although there is ~20% ion suppression, the this compound tracks the analyte perfectly, resulting in a consistent IS-Normalized MF with a %CV well below 15%.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and mitigating matrix effects.
Caption: A decision tree for troubleshooting matrix effects.
Mechanism of Ion Suppression
This diagram illustrates how matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source.
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. myadlm.org [myadlm.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. e-b-f.eu [e-b-f.eu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Flavoxate-d5 for Bioanalysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing the concentration of Flavoxate-d5 as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
A1: this compound is a stable isotope-labeled (deuterated) version of Flavoxate. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Because it is chemically almost identical to the analyte (Flavoxate), it co-elutes chromatographically and exhibits similar ionization behavior in the mass spectrometer. This allows it to accurately correct for variability during sample preparation and analysis, leading to improved precision and accuracy of the results.[1][2]
Q2: What is the primary goal of optimizing the this compound concentration?
A2: The primary goal is to find a concentration that provides a stable and reproducible signal across all samples (calibration standards, quality controls, and unknown samples) without interfering with the analyte measurement. An optimized IS concentration ensures that the analyte-to-IS peak area ratio is directly proportional to the analyte concentration, which is the foundation of accurate quantification.[3]
Q3: What are the consequences of a poorly optimized this compound concentration?
A3:
-
Too Low Concentration: May result in a poor signal-to-noise ratio (S/N) for the IS, leading to high variability and poor precision.
-
Too High Concentration: Can lead to detector saturation or cause ion suppression, negatively impacting the analyte's signal. It can also introduce significant interference with the analyte signal if the this compound standard contains a small amount of unlabeled Flavoxate as an impurity.[4]
Q4: When in the sample preparation process should I add the this compound?
A4: The internal standard should be added as early as possible in the sample preparation workflow.[5] For methods involving protein precipitation, liquid-liquid extraction, or solid-phase extraction, add the this compound solution to the biological matrix (e.g., plasma, urine) before any extraction steps. This ensures that the IS compensates for any analyte loss or variability during the entire process.[5]
Data Presentation: Recommended Starting Parameters
The following tables provide recommended starting parameters for the bioanalysis of Flavoxate using this compound as an internal standard. These should be optimized as part of the method development process.
Table 1: Mass Spectrometry Parameters (Positive ESI Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Flavoxate | 392.2 | 112.1 | 100-200 | ~23 |
| This compound | 397.2 | 112.1 | 100-200 | ~23 |
Note: The precursor ion for this compound is +5 Da compared to Flavoxate. The piperidinylethyl fragment (m/z 112.1) is a common, intense product ion for both, making it a suitable choice for monitoring.[6]
Table 2: Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 100 x 2.1mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic (e.g., 30:70 A:B) or a shallow gradient depending on matrix complexity |
| Flow Rate | 0.4 - 0.8 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
These conditions are based on published methods for Flavoxate analysis and should be adapted for your specific instrumentation and application.[7][8]
Experimental Protocol: Determining Optimal this compound Concentration
This protocol outlines a systematic approach to determine the ideal working concentration of your this compound internal standard.
Objective: To identify a this compound concentration that yields a consistent and robust MS signal across the calibration curve range without affecting the analyte's quantification.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
Flavoxate certified reference standard
-
This compound certified reference standard
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Methodology:
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Flavoxate in a suitable solvent (e.g., methanol).
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
-
Prepare Analyte Spiking Solutions:
-
From the Flavoxate stock solution, prepare a series of working solutions to spike into the blank matrix to create your calibration curve standards. The concentration range should cover the expected in-study concentrations (e.g., 2.00 - 2,000 ng/mL).[7]
-
-
Prepare Internal Standard Working Solutions:
-
From the this compound stock solution, prepare three different working solutions at concentrations that will result in a final concentration in the sample that is low, medium, and high relative to the expected analyte concentrations (e.g., 25 ng/mL, 100 ng/mL, and 500 ng/mL).
-
-
Sample Preparation and Analysis:
-
Dispense equal aliquots of blank matrix for each calibration point.
-
Spike each aliquot with the appropriate Flavoxate working solution to create a full calibration curve.
-
Divide the set of calibration standards into three groups.
-
To the first group, add a fixed volume of the "low" this compound working solution.
-
To the second group, add the same volume of the "medium" this compound working solution.
-
To the third group, add the same volume of the "high" this compound working solution.
-
Process all samples using your established extraction procedure (e.g., protein precipitation).
-
Analyze all three sets of samples via LC-MS/MS.
-
-
Data Evaluation:
-
For each of the three IS concentrations, plot the calibration curve (Analyte Area / IS Area vs. Analyte Concentration).
-
Examine the peak area of the this compound across all samples for each concentration level. The ideal concentration will show minimal variation (<15-20% RSD) across the entire batch.
-
Evaluate the linearity (R²) of the calibration curve for each IS concentration.
-
Select the this compound concentration that provides a consistent IS response and the best linearity for the analyte calibration curve. A concentration that is roughly equivalent to the mid-point of the calibration curve is often a good starting point.[2]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High Variability in this compound Peak Area (>20% RSD) | 1. Inconsistent pipetting of IS solution.2. Poor sample extraction recovery.3. Matrix effects (ion suppression or enhancement).[9] | 1. Verify pipette calibration and technique. Use an automated liquid handler if available.2. Re-optimize the sample preparation method.3. Evaluate matrix effects by comparing IS response in extracted blank matrix vs. neat solution. Adjust chromatography to separate IS from interfering matrix components. |
| Decreasing this compound Signal with Increasing Analyte Concentration | 1. Ion source saturation due to high analyte concentration.2. Cross-talk or interference between analyte and IS MRM transitions. | 1. Dilute samples with high analyte concentrations.2. Confirm there is no isotopic contribution from the analyte to the IS channel. Ensure adequate chromatographic separation. |
| Poor Calibration Curve Linearity (R² < 0.99) | 1. Suboptimal IS concentration.2. Presence of unlabeled Flavoxate in the this compound standard.[4]3. Cross-signal contribution from the analyte to the IS. | 1. Re-run the IS optimization experiment (see protocol above).2. Analyze the this compound working solution to check for the presence of Flavoxate. If significant, use a higher IS concentration or source a purer standard.3. Check the mass spectrum of a high-concentration analyte standard for any peaks at the IS mass. |
| No or Very Low this compound Signal | 1. Error in IS solution preparation or addition.2. Incorrect MRM transition or MS parameters.3. IS degradation. | 1. Prepare fresh IS working solutions and re-spike a test sample.2. Infuse the IS solution directly into the mass spectrometer to optimize and confirm MS parameters.3. Check the stability of this compound in the stock solution and during the sample preparation process.[7] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. massbank.eu [massbank.eu]
- 3. Liquid Chromatographic Determination of Flavoxate HCl in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple and rapid LC-MS/MS method for simultaneous determination of flavoxate and 3-methyl-flavone-8-carboxylic acid in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Flavoxate | C24H25NO4 | CID 3354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavoxate Hydrochloride | C24H26ClNO4 | CID 441345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Electrospray ionization tandem mass spectrometry fragmentation of protonated flavone and flavonol aglycones: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing ion suppression in Flavoxate quantification with Flavoxate-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of flavoxate in biological matrices using its deuterated internal standard, flavoxate-d5, by LC-MS/MS. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Flavoxate quantification?
A1: Using a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in quantitative bioanalysis by LC-MS/MS. Because this compound is chemically identical to flavoxate, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement. This co-behavior allows it to accurately compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of flavoxate.
Q2: What are the main causes of ion suppression in flavoxate analysis?
A2: Ion suppression is a type of matrix effect where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte of interest in the mass spectrometer's ion source.[1] Common causes of ion suppression in bioanalysis include:
-
Phospholipids: Abundant in plasma and can cause significant ion suppression.
-
Salts: From buffers or the biological matrix itself.
-
Proteins and Peptides: Residual proteins after sample preparation can interfere with ionization.
Q3: How can I assess the extent of ion suppression in my assay?
A3: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Neat Solution)
An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.
Q4: Can I use a different internal standard if this compound is unavailable?
A4: While this compound is the ideal internal standard, if it is unavailable, a structural analog of flavoxate can be used. However, it is crucial to validate that the analog behaves similarly to flavoxate during extraction and ionization. Any differences in physicochemical properties can lead to inadequate compensation for matrix effects and variability. Published methods have utilized internal standards such as diphenhydramine HCl and ibuprofen for flavoxate analysis.[2][3]
Troubleshooting Guides
Issue 1: High Variability in Quality Control (QC) Samples
Possible Cause: Inconsistent matrix effects between different lots of biological matrix.
Troubleshooting Steps:
-
Evaluate Matrix Factor from Multiple Sources: Prepare QC samples in at least six different lots of blank matrix to assess the variability of the matrix effect.
-
Optimize Sample Preparation: A more rigorous sample preparation method, such as solid-phase extraction (SPE), can provide cleaner extracts and reduce variability compared to protein precipitation (PPT).
-
Chromatographic Separation: Ensure that flavoxate and this compound are chromatographically resolved from the major regions of ion suppression. A post-column infusion experiment can identify these regions.
Issue 2: Low Analyte Recovery
Possible Cause: Inefficient extraction of flavoxate from the biological matrix.
Troubleshooting Steps:
-
Optimize Extraction Solvent: For liquid-liquid extraction (LLE), test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH conditions to improve the partitioning of flavoxate into the organic phase.
-
Select Appropriate SPE Sorbent: For solid-phase extraction, choose a sorbent that provides good retention and elution characteristics for flavoxate. A mixed-mode cation exchange polymer is often suitable for basic compounds like flavoxate.
-
Evaluate Different Sample Preparation Techniques: Compare the recovery of flavoxate using protein precipitation, liquid-liquid extraction, and solid-phase extraction to determine the most efficient method.
Experimental Protocols
Below is a representative LC-MS/MS method for the quantification of flavoxate in human plasma using this compound as an internal standard. This protocol is for illustrative purposes and should be fully validated in your laboratory.
Sample Preparation: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Parameters
| Parameter | Representative Value |
| LC System | UPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Flavoxate: 392.2 → 112.1 (Quantifier), 392.2 → 140.1 (Qualifier)This compound: 397.2 → 112.1 (Quantifier) |
| Collision Energy | Optimized for each transition (e.g., 25-35 eV) |
| Dwell Time | 100 ms |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques
This table illustrates the impact of different sample preparation methods on the recovery and matrix effect for flavoxate quantification.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | IS-Normalized MF |
| Protein Precipitation (PPT) | 85.2 | 0.78 | 0.99 |
| Liquid-Liquid Extraction (LLE) | 92.5 | 0.91 | 1.01 |
| Solid-Phase Extraction (SPE) | 98.1 | 0.97 | 1.00 |
Data are representative and for illustrative purposes only.
Table 2: Assessment of Matrix Effect from Different Plasma Lots
This table shows the matrix factor for flavoxate from six different sources of human plasma to assess the inter-subject variability of ion suppression.
| Plasma Lot | Matrix Factor (Flavoxate) | Matrix Factor (this compound) | IS-Normalized Matrix Factor |
| 1 | 0.81 | 0.82 | 0.99 |
| 2 | 0.75 | 0.76 | 0.99 |
| 3 | 0.85 | 0.84 | 1.01 |
| 4 | 0.79 | 0.78 | 1.01 |
| 5 | 0.83 | 0.83 | 1.00 |
| 6 | 0.77 | 0.78 | 0.99 |
| Mean | 0.80 | 0.80 | 1.00 |
| %RSD | 4.8% | 4.2% | 1.0% |
Data are representative and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for flavoxate quantification.
Caption: Mechanism of ion suppression in ESI-MS.
References
Technical Support Center: Flavoxate-d5 Isotopic Exchange in Mass Spectrometry
Welcome to the technical support center for addressing challenges related to the use of Flavoxate-d5 as an internal standard in mass spectrometry-based bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate issues arising from isotopic exchange.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A: Isotopic exchange, in the context of a deuterated internal standard like this compound, is the unintended replacement of deuterium atoms with hydrogen atoms from the surrounding solvent or matrix. This phenomenon, also known as back-exchange, can compromise the accuracy and precision of quantitative bioanalytical methods.[1][2] If this compound loses its deuterium labels, it can lead to an artificially low internal standard response, resulting in the overestimation of the unlabeled analyte concentration. In severe cases, complete exchange can generate a "false positive" signal for the analyte.
Q2: Which deuterium atoms on the this compound molecule are most susceptible to exchange?
Q3: What are the primary factors that can induce isotopic exchange of this compound?
A: Several factors can promote the back-exchange of deuterium atoms:
-
pH: Both acidic and basic conditions can catalyze hydrogen-deuterium exchange.[3][4] The rate of exchange is often pH-dependent.
-
Temperature: Elevated temperatures during sample collection, processing, or storage can increase the rate of isotopic exchange.[5]
-
Solvent Composition: The nature of the solvent can influence the stability of the deuterated standard. Protic solvents are a source of hydrogen atoms for exchange.
-
Matrix Components: Endogenous components in biological matrices like plasma or urine can potentially contribute to or catalyze the exchange process.
Q4: How can I proactively assess the stability of my this compound internal standard?
A: A stability study should be performed during method development. This involves incubating the this compound in the biological matrix under various conditions that mimic the entire analytical process, from sample collection to final analysis. The response of the internal standard is monitored over time to detect any degradation or isotopic exchange.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to this compound isotopic exchange.
Issue 1: Inconsistent or decreasing internal standard (IS) response across an analytical run.
This may manifest as a downward trend in the IS peak area from the beginning to the end of the run.
Potential Cause: Isotopic exchange occurring in the autosampler.
Troubleshooting Steps:
-
Evaluate Autosampler Stability: Re-inject the first few samples at the end of the analytical run. A significant decrease in the IS response compared to the initial injection suggests instability in the autosampler.
-
Control Autosampler Temperature: If not already done, set the autosampler temperature to a lower value (e.g., 4°C) to minimize temperature-dependent exchange.
-
Modify Mobile Phase pH: If the mobile phase is strongly acidic or basic, consider adjusting the pH to be closer to neutral, if chromatographically feasible.
-
Investigate Post-Preparative Stability: Prepare a set of samples and keep them in the autosampler. Inject them at regular intervals (e.g., every hour) to determine the time frame within which the IS response is stable.
Issue 2: Higher than expected concentrations of the analyte, especially in quality control (QC) samples.
This could indicate an underestimation of the internal standard due to isotopic exchange.
Potential Cause: Isotopic exchange during sample preparation or storage.
Troubleshooting Steps:
-
Review Sample Preparation Conditions:
-
pH: Measure the pH of the sample at each step of the extraction process. If harsh pH conditions are used, investigate if they can be neutralized or the exposure time minimized.
-
Temperature: Ensure that all sample preparation steps are carried out at a controlled, low temperature. Avoid prolonged exposure to room temperature.
-
-
Assess Freeze-Thaw Stability: Subject aliquots of matrix containing this compound to multiple freeze-thaw cycles (e.g., 3-5 cycles) and compare the IS response to a freshly prepared sample. A decrease in response indicates instability.
-
Evaluate Long-Term Storage Stability: Store aliquots of matrix with this compound at the intended storage temperature (e.g., -20°C or -80°C) for an extended period. Analyze them at different time points to check for degradation or exchange.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Biological Matrix
Objective: To evaluate the stability of this compound under conditions mimicking sample handling and storage.
Methodology:
-
Sample Preparation:
-
Spike a known concentration of this compound into the appropriate biological matrix (e.g., human plasma).
-
Prepare multiple aliquots for each condition to be tested.
-
-
Bench-Top Stability:
-
Leave aliquots at room temperature for varying durations (e.g., 0, 2, 4, 8, and 24 hours).
-
Process the samples at their respective time points using the established analytical method.
-
-
Freeze-Thaw Stability:
-
Subject aliquots to a specified number of freeze-thaw cycles. A typical cycle consists of freezing at -20°C or -80°C for at least 12 hours followed by thawing unassisted at room temperature.
-
After the final cycle, process the samples.
-
-
Long-Term Stability:
-
Store aliquots at the intended storage temperature.
-
Analyze the samples at pre-defined intervals (e.g., 1, 3, 6 months).
-
-
Data Analysis:
-
Calculate the mean peak area and coefficient of variation (%CV) for the internal standard at each condition and time point.
-
Compare the results to a freshly prepared control sample (time zero). A significant deviation (e.g., >15%) may indicate instability.
-
Quantitative Data Summary
The following table provides a template for summarizing stability data for this compound. Actual values should be determined experimentally.
| Stability Test | Condition | Duration | Mean IS Response (Area) | % Deviation from Control |
| Bench-Top | Room Temperature | 4 hours | Experimental Value | Calculated Value |
| 24 hours | Experimental Value | Calculated Value | ||
| Freeze-Thaw | 3 Cycles | -20°C / RT | Experimental Value | Calculated Value |
| 5 Cycles | -20°C / RT | Experimental Value | Calculated Value | |
| Long-Term | -80°C | 30 Days | Experimental Value | Calculated Value |
| 90 Days | Experimental Value | Calculated Value |
Visualizations
Caption: Factors contributing to the isotopic exchange of this compound.
Caption: Troubleshooting workflow for this compound isotopic exchange issues.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Flavoxate and Flavoxate-d5 Chromatography
Welcome to the technical support center for the analysis of Flavoxate and its deuterated internal standard, Flavoxate-d5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving optimal peak shape and chromatographic performance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant peak tailing for both Flavoxate and this compound. What are the likely causes and how can I improve the peak shape?
A1: Peak tailing is a common issue when analyzing basic compounds like Flavoxate. It is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the column.[1][2][3] Here are several strategies to mitigate peak tailing:
-
Mobile Phase pH Adjustment: Flavoxate is a basic compound. Lowering the pH of the mobile phase to approximately 2-3 protonates the silanol groups on the column, minimizing their interaction with the protonated amine group of Flavoxate.[1][3] Many successful methods for Flavoxate analysis employ a mobile phase with an acidic modifier like formic acid.[4][5][6][7]
-
Use of an Appropriate Buffer: Insufficient buffer capacity can lead to poor peak shape.[8] Incorporating a buffer, such as ammonium formate, in your mobile phase can help maintain a consistent pH and improve peak symmetry.[9]
-
Column Choice: Not all C18 columns are the same. Using a column with high-purity silica and effective end-capping can reduce the number of accessible silanol groups, thereby minimizing tailing.[2][3] Some methods have also found success with phenyl columns, which can offer different selectivity.[10][11]
-
Lower Analyte Concentration: High concentrations of the analyte can overload the column, leading to peak tailing.[1][2][12] Try reducing the concentration of your sample or the injection volume.[1][13]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your initial mobile phase conditions.[1][2][13] Injecting in a stronger solvent can cause peak distortion.
Q2: My Flavoxate and this compound peaks are showing poor resolution or are co-eluting with other components in the sample matrix. How can I improve the separation?
A2: Achieving adequate resolution is critical for accurate quantification. If you are experiencing poor separation, consider the following:
-
Optimize Mobile Phase Composition: The ratio of organic solvent (typically acetonitrile or methanol) to the aqueous phase significantly impacts retention and selectivity.[14] Systematically varying the gradient or isocratic composition can improve the separation between your analytes and interfering peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of your separation due to different solvent properties.[14]
-
Adjusting the pH: Modifying the pH of the mobile phase can change the ionization state of interfering compounds, which in turn can alter their retention time and improve resolution from the analytes of interest.
-
Select a Different Stationary Phase: If optimizing the mobile phase is insufficient, a different column chemistry may be necessary. For instance, a phenyl-hexyl or a cyano column could provide a different retention mechanism and improve the separation. A study found a BDS Hypersil phenyl column provided good resolution for Flavoxate and its degradation products.[10][11]
-
Gradient Optimization: If you are using a gradient elution, adjusting the slope of the gradient can help to better separate closely eluting peaks. A shallower gradient provides more time for separation.
Q3: I am experiencing low sensitivity for Flavoxate and this compound in my LC-MS/MS analysis. What steps can I take to enhance the signal?
A3: Low sensitivity can be a significant hurdle in trace analysis. Here are some key areas to investigate:
-
Mobile Phase Additives: The choice of mobile phase additive is crucial for good ionization in the mass spectrometer. Formic acid is commonly used in positive ion mode for Flavoxate analysis as it aids in the protonation of the analyte, leading to a stronger signal.[4][5][6][7]
-
Ion Source Parameters: Optimize the ion source parameters on your mass spectrometer. This includes the spray voltage, gas flows (nebulizer and heater gases), and source temperature. These parameters can have a substantial impact on the efficiency of ionization and, consequently, the signal intensity.
-
MS/MS Transition Optimization: Ensure you are using the optimal precursor and product ions (MRM transitions) for both Flavoxate and this compound. Infuse a standard solution of each compound directly into the mass spectrometer to fine-tune the collision energy for each transition to maximize the product ion signal.
-
Sample Preparation: A clean sample is essential for good sensitivity. Interferences from the sample matrix can cause ion suppression, which reduces the analyte signal.[1] Consider a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove matrix components.
-
Column Dimensions: Using a column with a smaller internal diameter (e.g., 2.1 mm) can lead to higher peak concentrations and thus improved sensitivity in mass spectrometry.[4][5]
Experimental Protocols
Below are summarized experimental conditions from published methods for the analysis of Flavoxate, which can serve as a starting point for your method development and troubleshooting.
Table 1: HPLC Method for Flavoxate HCl in Pharmaceutical Formulation [6][7][15]
| Parameter | Condition |
| Column | Eclipse C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic acid in water (75:25 v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 218 nm |
| Injection Volume | 20 µL |
| Internal Standard | Ibuprofen |
Table 2: LC-MS/MS Method for Flavoxate and its Metabolite in Human Plasma [4][5]
| Parameter | Condition |
| Column | Agilent Poroshell 120 EC-C18 (100 × 2.1 mm, 2.7 µm) |
| Guard Column | UHPLC Guard Poroshell 120 EC-C18 (5 × 2.1 mm, 2.7 µm) |
| Mobile Phase | 0.1% v/v Formic acid : Acetonitrile (30:70, v/v) |
| Flow Rate | 0.40 mL/min |
| Detection | Mass Spectrometry (MS/MS) |
| Internal Standard | Diphenhydramine HCl |
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common chromatographic issues with Flavoxate and this compound.
Caption: Troubleshooting workflow for peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Simple and rapid LC-MS/MS method for simultaneous determination of flavoxate and 3-methyl-flavone-8-carboxylic acid in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid Chromatographic Determination of Flavoxate HCl in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid Chromatographic Determination of Flavoxate HCl in Pharmaceutical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. mastelf.com [mastelf.com]
- 15. Liquid Chromatographic Determination of Flavoxate HCl in Pharmaceutical Formulation – Journal of Young Pharmacists [archives.jyoungpharm.org]
Technical Support Center: Minimizing Carryover in LC-MS/MS Analysis of Flavoxate
Welcome to the technical support center for troubleshooting carryover issues in the LC-MS/MS analysis of Flavoxate and its deuterated internal standard, Flavoxate-d5. This resource provides practical guidance for researchers, scientists, and drug development professionals to identify, troubleshoot, and minimize carryover in their analytical workflows.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving carryover problems.
Q1: I am observing significant carryover of Flavoxate and/or this compound in my blank injections. How do I identify the source of the carryover?
A systematic approach is crucial to pinpointing the source of carryover. The primary potential sources are the autosampler, the analytical column, and the mass spectrometer's ion source.[1] The following workflow can help you systematically isolate the issue.
Experimental Workflow for Carryover Source Identification
Caption: A logical workflow for systematically identifying the source of LC-MS/MS carryover.
Detailed Experimental Protocols:
-
Experiment 1: Standard and Blank Injections:
-
Inject the highest concentration standard of Flavoxate.
-
Immediately follow with a series of blank injections (mobile phase or matrix blank).
-
Analyze the chromatograms of the blank injections for the presence of Flavoxate and this compound peaks. A decreasing signal across consecutive blanks is indicative of carryover.[2] If all blanks show a similar level of the analyte, this may suggest contamination of the mobile phase or blank solution itself.[2]
-
-
Experiment 2: Isolate the Autosampler:
-
Remove the analytical column and replace it with a zero-dead-volume union.[3]
-
Repeat the injection sequence of a high-concentration standard followed by blank injections.
-
If carryover peaks are still present in the blanks, the autosampler (e.g., injection needle, sample loop, rotor seal) is the likely source.[1]
-
-
Experiment 3: Check for MS Source Contamination:
-
Bypass the LC system entirely.
-
Directly infuse the mobile phase into the mass spectrometer.
-
If a signal for Flavoxate or this compound is observed, the ion source is likely contaminated and requires cleaning.[1]
-
FAQs: Minimizing Flavoxate Carryover
Q2: What are the most common causes of autosampler carryover for a compound like Flavoxate?
The most common causes of autosampler carryover are related to areas where the sample can be retained.[1] For a compound like Flavoxate, which has several functional groups susceptible to interactions, these include:
-
Adsorption to the needle surface: Both the inner and outer surfaces of the injection needle can retain analyte molecules.[4]
-
Contamination of the injection valve: Worn or dirty rotor seals and stators in the injection valve are frequent sources of carryover.[2]
-
Inadequate sample loop rinsing: Residual sample may remain in the sample loop if not flushed adequately.
-
Improperly seated fittings: Poor connections can create dead volumes where the sample can get trapped.[5]
Q3: My troubleshooting points to the autosampler. What are the best practices for cleaning the autosampler to reduce Flavoxate carryover?
A robust autosampler wash protocol is critical. The choice of wash solvent is key; it should be a strong solvent capable of dissolving Flavoxate effectively.[4]
| Wash Solution Component | Purpose | Example Composition |
| Strong Organic Solvent | To dissolve and remove hydrophobic residues. | Isopropanol or a mixture of Acetonitrile:Methanol:Isopropanol:Water (25:25:25:25 v/v/v/v).[6] |
| Acidic Modifier | To disrupt ionic interactions, especially for basic compounds. | 0.1% Formic Acid in the organic solvent.[3] |
| Aqueous Component | To remove any residual salts or polar components. | HPLC-grade water. |
Recommended Autosampler Wash Program:
-
Pre-injection wash: Rinse the needle with the strong wash solution before aspirating the sample.
-
Post-injection wash: After injecting the sample, perform a multi-step wash:
-
Wash 1: Strong organic wash solution.
-
Wash 2: Aqueous wash solution.
-
Wash 3: Final rinse with the initial mobile phase composition to ensure compatibility with the start of the next chromatographic run.
-
Increasing the wash volume and the duration of the wash steps can also significantly reduce carryover.[5]
Q4: I've optimized my autosampler wash, but I still see carryover. Could the analytical column be the problem?
Yes, the analytical column is another common source of carryover, especially if Flavoxate exhibits strong interactions with the stationary phase.[1]
Troubleshooting Column Carryover:
-
Column Flushing: After the elution of the last analyte of interest, incorporate a high-organic wash step in your gradient to flush the column. For reversed-phase columns, this would typically be 95-100% acetonitrile or methanol.[7]
-
Use of a Guard Column: A guard column can help protect the analytical column from strongly retained impurities but can also be a source of carryover itself.[1] Ensure the guard column is replaced regularly.
-
Column Switching/Backflushing: An advanced technique involves using a switching valve to reverse the flow through the column after the analytes of interest have eluted.[7] This can effectively clean the column inlet where strongly retained compounds may accumulate.[7]
Q5: How can I adjust my mobile phase to minimize carryover of Flavoxate?
The mobile phase composition can influence how strongly Flavoxate and its internal standard are retained and subsequently eluted.
-
Organic Solvent Strength: Ensure the organic solvent in your mobile phase is strong enough to elute Flavoxate effectively during the gradient. Isopropanol can be a stronger eluting solvent than acetonitrile or methanol for some compounds.[6]
-
pH Modification: Flavoxate has a basic piperidinoethyl ester group. Using an acidic mobile phase modifier, such as formic acid or acetic acid, will ensure this group is protonated, which can improve peak shape and reduce tailing caused by interactions with residual silanols on the column packing.[3]
-
Additive Competition: In some cases, adding a small amount of a competing base to the mobile phase can help to reduce secondary interactions with the stationary phase.
Q6: Can you provide an example of how different wash solutions affect Flavoxate carryover?
The following table presents hypothetical data illustrating the effectiveness of different wash solutions in reducing Flavoxate carryover. The carryover percentage is calculated as (Peak Area in Blank / Peak Area in High Standard) * 100.
| Wash Solution | Flavoxate Carryover (%) | This compound Carryover (%) |
| 50:50 Methanol:Water | 0.5% | 0.45% |
| 100% Acetonitrile | 0.1% | 0.09% |
| 75:25 Isopropanol:Acetonitrile | 0.02% | 0.018% |
| 25:25:25:25 ACN:MeOH:IPA:Water + 0.1% Formic Acid | < 0.005% (Below LLOQ) | < 0.005% (Below LLOQ) |
As the data suggests, a more comprehensive and stronger wash solution significantly reduces carryover.
Logic Diagram for Carryover Minimization Strategy
This diagram outlines the decision-making process for addressing carryover.
Caption: A decision tree for implementing a comprehensive carryover minimization strategy.
References
- 1. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.cn [documents.thermofisher.cn]
- 3. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 4. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 5. youtube.com [youtube.com]
- 6. Persistent carry over peaks on UHPLC-MSMS - Chromatography Forum [chromforum.org]
- 7. academic.oup.com [academic.oup.com]
Dealing with poor recovery of Flavoxate-d5 in sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of Flavoxate-d5 during sample extraction.
Troubleshooting Guides
Low Recovery of this compound in Protein Precipitation
Protein precipitation is a common method for sample cleanup. However, several factors can lead to poor recovery of this compound. This guide provides a systematic approach to troubleshooting and optimizing this technique.
Potential Causes and Solutions for Low this compound Recovery in Protein Precipitation
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Protein Precipitation | Increase the ratio of organic solvent to plasma/serum. A 3:1 or 4:1 ratio of acetonitrile to plasma is often effective.[1] | More complete protein removal, leading to less matrix interference and improved analyte recovery. |
| Analyte Co-precipitation | Optimize the precipitation solvent. Acetonitrile is a common choice, but methanol or acetone can also be tested.[1] Consider cooling the samples on ice before and during precipitation. | Reduced co-precipitation of this compound with the protein pellet, thereby increasing its concentration in the supernatant. |
| pH Effects | Flavoxate is a basic compound.[2] Adjusting the sample pH with a small amount of acid (e.g., formic acid) before adding the precipitation solvent can improve its solubility in the supernatant. | Enhanced recovery by ensuring this compound remains in its ionized, more soluble form. |
| Insufficient Vortexing/Mixing | Ensure thorough mixing after adding the precipitation solvent. Vortex for at least 30-60 seconds. | Complete denaturation and precipitation of proteins, and uniform distribution of this compound in the supernatant. |
| Premature Analyte Degradation | Flavoxate can hydrolyze to its metabolite, 3-methyl-flavone-8-carboxylic acid (MFCA), especially at neutral or basic pH.[3] Ensure samples are processed promptly and stored at appropriate temperatures. | Minimized degradation of this compound, leading to a more accurate measurement of the internal standard. |
Optimizing Solid-Phase Extraction (SPE) for this compound
Solid-phase extraction can provide cleaner extracts compared to protein precipitation, but requires careful method development to ensure high recovery.
Troubleshooting Poor this compound Recovery in Solid-Phase Extraction
| Step | Potential Issue | Troubleshooting Action |
| Conditioning | Inadequate wetting of the sorbent. | Ensure the sorbent is properly solvated by passing the conditioning solvent (e.g., methanol) through the cartridge. |
| Equilibration | Incorrect pH or solvent composition. | Equilibrate the sorbent with a solution that mimics the mobile phase or the sample matrix solvent to ensure proper retention. |
| Loading | Sample breakthrough due to overloading or incorrect pH. | Ensure the sample load does not exceed the cartridge capacity. Adjust the sample pH to ensure this compound is retained on the sorbent (for reversed-phase SPE, a slightly basic pH may be optimal). |
| Washing | Analyte loss due to a strong wash solvent. | Use a weaker wash solvent (e.g., a lower percentage of organic solvent) to remove interferences without eluting this compound. |
| Elution | Incomplete elution of the analyte. | Use a stronger elution solvent (e.g., a higher percentage of organic solvent or a different solvent altogether). Ensure the elution volume is sufficient to completely recover the analyte. |
Improving Liquid-Liquid Extraction (LLE) of this compound
Liquid-liquid extraction is another effective technique for sample cleanup. The efficiency of LLE is highly dependent on the choice of solvent and pH.
Troubleshooting Low this compound Recovery in Liquid-Liquid Extraction
| Parameter | Potential Issue | Optimization Strategy |
| Extraction Solvent | Poor partitioning of this compound into the organic phase. | Test a range of solvents with varying polarities (e.g., ethyl acetate, diethyl ether, dichloromethane) to find the optimal solvent for extraction. |
| Sample pH | Suboptimal ionization state of this compound. | Adjust the pH of the aqueous sample to suppress the ionization of Flavoxate (making it more non-polar) to enhance its partitioning into the organic solvent. A pH above its pKa of 7.3 is recommended.[2] |
| Phase Separation | Formation of an emulsion. | Centrifuge the sample to break the emulsion. The addition of salt (salting out) can also help to improve phase separation. |
| Extraction Volume | Insufficient volume of extraction solvent. | Increase the volume of the organic solvent or perform multiple extractions with smaller volumes to improve recovery. |
Experimental Protocols
Protein Precipitation Protocol for Flavoxate in Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the determination of Flavoxate and its metabolite in human plasma.
Materials:
-
Human plasma sample containing this compound
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of the human plasma sample into a microcentrifuge tube.
-
Add 600 µL of acetonitrile to the plasma sample (3:1 ratio).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS/MS analysis.
General Solid-Phase Extraction (SPE) Protocol for Flavonoids
This is a general protocol that can be adapted for the extraction of this compound from biological matrices. Optimization of sorbent type, wash, and elution solvents is recommended.
Materials:
-
SPE cartridge (e.g., C18, HLB)
-
Methanol (HPLC grade)
-
Deionized water
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE vacuum manifold
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge.
-
Loading: Load the pre-treated sample onto the cartridge at a slow flow rate.
-
Washing: Pass 1 mL of the wash solvent through the cartridge to remove interfering substances.
-
Elution: Elute this compound with 1 mL of the elution solvent into a clean collection tube.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: My recovery of this compound is consistently low, even after optimizing the extraction protocol. What else could be the issue?
A1: Several factors beyond the extraction protocol itself can contribute to low recovery. Consider the following:
-
Analyte Stability: Flavoxate is susceptible to hydrolysis, especially at neutral to basic pH.[3] Ensure that your samples are stored properly (frozen) and that the pH is controlled during the extraction process.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of this compound in the mass spectrometer, leading to an apparent low recovery.[4] To mitigate this, you can try to improve the chromatographic separation, use a different ionization source, or further clean up your sample.
-
Adsorption to Labware: Flavoxate may adsorb to certain types of plasticware. Using low-binding microcentrifuge tubes and pipette tips can help to minimize this issue.
-
Internal Standard Quality: Verify the concentration and purity of your this compound internal standard stock solution.
Q2: Can I use a different internal standard if I continue to have problems with this compound?
A2: While a stable isotope-labeled internal standard like this compound is ideal because it co-elutes and behaves very similarly to the analyte, a structural analog can be used as an alternative. However, it is crucial to validate the method thoroughly to ensure that the analog accurately compensates for variations in extraction recovery and matrix effects.
Q3: What is the expected recovery for Flavoxate?
A3: Published methods for Flavoxate have reported recoveries ranging from approximately 85% to over 95%, depending on the extraction method and matrix.[4] For a deuterated internal standard like this compound, the recovery should be similar to that of the unlabeled analyte.
Q4: How does the choice of biological matrix (e.g., plasma, urine, serum) affect the extraction of this compound?
A4: The composition of the biological matrix can significantly impact the extraction efficiency.
-
Plasma and Serum: These matrices have high protein content, making protein precipitation a necessary first step for many extraction methods.
-
Urine: This matrix has a lower protein content but can have a wider range of pH and salt concentrations, which can affect LLE and SPE. It may also contain conjugates of Flavoxate that require a hydrolysis step before extraction.
Q5: Are there any known drug-drug interactions that could interfere with the extraction of Flavoxate?
A5: While there is no direct evidence of other drugs interfering with the physical extraction of Flavoxate, co-administered drugs could potentially cause matrix effects in the LC-MS/MS analysis. If you observe unexpected results in samples from subjects taking multiple medications, it is important to investigate potential matrix effects from those co-administered drugs.
Visualizations
Caption: Mechanism of action of Flavoxate.
Caption: Troubleshooting workflow for poor this compound recovery.
References
Technical Support Center: Optimization of Mass Spectrometer Parameters for Flavoxate-d5 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of mass spectrometer parameters for the detection of Flavoxate-d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterated form of Flavoxate, meaning that five hydrogen atoms in the molecule have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) for the quantification of Flavoxate in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Using a stable isotope-labeled internal standard like this compound is highly recommended in bioanalytical methods to improve data accuracy and account for matrix effects.[3][4]
Q2: What are the typical mass-to-charge ratios (m/z) for Flavoxate and this compound?
-
Flavoxate: The protonated molecule [M+H]+ has an m/z of approximately 392.18563.[5]
-
This compound: The protonated molecule [M+H]+ will have an m/z that is 5 Daltons higher than that of unlabeled Flavoxate, due to the five deuterium atoms.
Q3: What ionization technique is most suitable for this compound analysis?
Electrospray ionization (ESI) is a commonly used and effective ionization technique for the analysis of small molecules like Flavoxate and its deuterated analog.
Q4: What is Multiple Reaction Monitoring (MRM) and why is it important for this compound quantification?
Multiple Reaction Monitoring (MRM) is a highly sensitive and selective method used in tandem mass spectrometry (MS/MS) for targeted quantification.[6][7] In an MRM experiment, a specific precursor ion (e.g., the protonated this compound molecule) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This high specificity allows for accurate quantification even in complex biological matrices.
Troubleshooting Guide
Issue 1: Low or No Signal Intensity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Improper Sample Concentration | Ensure your sample is appropriately concentrated. If it's too dilute, the signal may be too weak to detect. Conversely, a highly concentrated sample can lead to ion suppression.[8] |
| Inefficient Ionization | Experiment with different ionization source parameters (e.g., ESI, APCI) to optimize the ionization efficiency for this compound.[8] Regularly tune and calibrate your mass spectrometer to ensure it is operating at its peak performance.[8] |
| Incorrect Mass Spectrometer Settings | Verify that the precursor and product ion m/z values for this compound are correctly entered in the acquisition method. Check and optimize the collision energy for the specific MRM transition. |
| Contamination | Contamination from samples, mobile phase, or column bleed can lead to high background noise and poor signal-to-noise ratios.[9] Ensure proper sample preparation and use high-quality solvents.[9] |
| Instrument Malfunction | Check for leaks in the LC or MS system. Ensure the ESI spray is stable. If the problem persists, a service call may be necessary.[10] |
Issue 2: Poor Peak Shape (Broadening or Splitting)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Chromatographic Issues | Contaminants on the analytical column can cause peak splitting or broadening.[8] Ensure the column is properly maintained and consider using a guard column. |
| Inappropriate Mobile Phase | The mobile phase composition can significantly impact peak shape. Ensure the mobile phase is appropriate for the analyte and the column. |
| Injection Volume Too High | Injecting too large a volume of sample can lead to peak distortion. Try reducing the injection volume. |
Issue 3: Inaccurate Mass Measurement
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Lack of Calibration | Perform regular mass calibration using appropriate standards to ensure accurate mass measurements.[8] Incorrect calibration is a common source of mass errors.[8] |
| Instrument Maintenance | Ensure your mass spectrometer is well-maintained according to the manufacturer's recommendations. |
Experimental Protocols
Protocol: Optimization of Collision Energy for this compound MRM Transition
Collision energy (CE) is a critical parameter for achieving optimal sensitivity in MRM experiments.[6][7] This protocol outlines a systematic approach to determine the optimal CE for a given this compound MRM transition.
Materials:
-
This compound standard solution of known concentration.
-
LC-MS/MS system with the capability to vary collision energy.
-
Appropriate mobile phase and LC column for Flavoxate analysis.
Procedure:
-
Initial Infusion: Infuse the this compound standard solution directly into the mass spectrometer to obtain a stable signal for the precursor ion.
-
Product Ion Scan: Perform a product ion scan to identify the most abundant and specific product ions of this compound. Select one or two of the most intense product ions for MRM analysis.
-
Collision Energy Ramp: Create a series of experiments where the collision energy is systematically varied across a range of values (e.g., in steps of 2-5 eV).
-
Data Acquisition: For each CE value, acquire data for the selected MRM transition while infusing the standard solution.
-
Data Analysis: Plot the signal intensity (peak area or height) of the product ion as a function of the collision energy. The CE value that yields the maximum signal intensity is the optimal collision energy for that transition.[11]
-
Verification: Verify the optimized collision energy by injecting the this compound standard onto the LC-MS/MS system and confirming a sharp, intense peak.
Optimized Mass Spectrometer Parameters for this compound (Hypothetical Example)
| Parameter | Optimized Value |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | [M+H]+ of this compound |
| Product Ion (Q3) | Specific fragment ion m/z |
| Collision Energy (CE) | Determined experimentally |
| Dwell Time | 100 ms |
Visualizations
Caption: Workflow for Mass Spectrometer Parameter Optimization.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. massbank.eu [massbank.eu]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gmi-inc.com [gmi-inc.com]
- 9. zefsci.com [zefsci.com]
- 10. researchgate.net [researchgate.net]
- 11. skyline.ms [skyline.ms]
Solving calibration curve issues with Flavoxate-d5 as an internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Flavoxate-d5 as an internal standard in calibration curves for the quantitative analysis of Flavoxate.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard for Flavoxate. The key advantages of using a SIL internal standard include:
-
Similar Physicochemical Properties: It behaves nearly identically to the unlabeled analyte (Flavoxate) during sample preparation, chromatography, and ionization.
-
Correction for Matrix Effects: It effectively compensates for variations in sample extraction recovery and matrix-induced ion suppression or enhancement in the mass spectrometer.
-
Improved Accuracy and Precision: The use of a SIL internal standard generally leads to more accurate and precise quantification of the analyte.
Q2: Where are the deuterium labels located on the this compound molecule?
A2: The five deuterium atoms in this compound are located on the phenyl ring, as indicated by its chemical name: 2-(piperidin-1-yl)ethyl 3-methyl-4-oxo-2-(phenyl-d5)-4H-chromene-8-carboxylate. This labeling position is generally stable and less prone to back-exchange with hydrogen atoms from the solvent.
Q3: What are the mass-to-charge ratios (m/z) for Flavoxate and this compound?
A3:
-
Flavoxate: The molecular weight is 391.47 g/mol . In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ will have an m/z of approximately 392.2.
-
This compound: The molecular weight is approximately 396.50 g/mol . The protonated molecule [M+H]⁺ will have an m/z of approximately 397.2.
Troubleshooting Guide
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inaccurate Standard Preparation | Prepare fresh calibration standards and quality control (QC) samples from a new weighing of the reference standard. Verify the concentration of stock solutions. |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition and gradient to ensure symmetric and well-resolved peaks for both Flavoxate and this compound. Ensure co-elution of the analyte and internal standard. |
| Matrix Effects | Evaluate matrix effects by comparing the response of the analyte in neat solution versus in extracted blank matrix. If significant suppression or enhancement is observed, improve the sample cleanup procedure (e.g., by using solid-phase extraction). |
| Detector Saturation | If the highest calibration standards are deviating from linearity, it may be due to detector saturation. Dilute the upper-level calibrants and reinject. |
Issue 2: High Variability in Internal Standard Response
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure consistent and precise addition of the this compound internal standard solution to all samples, standards, and QCs. Use a calibrated pipette and verify the volume. |
| Degradation of Internal Standard | Assess the stability of this compound in the stock solution and in the final extracted samples. Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) and protect from light. |
| Variable Matrix Effects | If the internal standard response is variable across different samples, it may indicate that this compound is not adequately compensating for matrix effects. Re-evaluate and optimize the sample extraction procedure to remove interfering matrix components. |
| Ion Source Contamination | A dirty ion source can lead to erratic signal intensity. Clean the mass spectrometer's ion source according to the manufacturer's recommendations. |
Issue 3: Chromatographic Separation of Flavoxate and this compound
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Isotope Effect | Deuterium-labeled standards can sometimes elute slightly earlier than their non-labeled counterparts in reversed-phase chromatography (the "isotope effect"). This can lead to differential ionization suppression. |
| Mobile Phase Composition | Modify the mobile phase composition. Adjusting the organic solvent ratio or the pH of the aqueous component can help to achieve co-elution. |
| Chromatographic Column | Experiment with a different stationary phase. A column with a different selectivity may provide better co-elution. |
Experimental Protocols
Proposed LC-MS/MS Method for Flavoxate with this compound
This protocol is a starting point for method development, based on published methods for Flavoxate. Optimization and validation are required.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Pre-treatment: To 100 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions (Proposed) | Flavoxate: 392.2 -> 112.1 this compound: 397.2 -> 112.1 |
| Collision Energy | Optimize for your instrument (start around 20-30 eV) |
Data Presentation
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio |
| 1 | 1,520 | 75,100 | 0.020 |
| 5 | 7,650 | 74,800 | 0.102 |
| 10 | 15,300 | 75,500 | 0.203 |
| 50 | 75,800 | 74,900 | 1.012 |
| 100 | 152,000 | 75,200 | 2.021 |
| 500 | 760,000 | 75,000 | 10.133 |
| 1000 | 1,510,000 | 74,500 | 20.268 |
Table 2: Example Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 8.5 |
| Low | 3 | 3.05 | 101.7 | 6.2 |
| Mid | 75 | 73.8 | 98.4 | 4.1 |
| High | 750 | 762 | 101.6 | 3.5 |
Visualizations
Caption: Experimental workflow for the quantification of Flavoxate using this compound.
Caption: Troubleshooting decision tree for calibration curve issues.
Impact of biological matrix on Flavoxate-d5 stability and performance
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of biological matrices on the stability and performance of Flavoxate-d5, a common internal standard in bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our bioanalytical assays?
This compound serves as a stable isotopically labeled (SIL) internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] Its purpose is to mimic the analyte of interest (Flavoxate) throughout the entire analytical process, including sample preparation, extraction, and detection.[2][3][4] By adding a known concentration of this compound to all samples, calibration standards, and quality controls, it helps to correct for variability that may arise from:
-
Inconsistencies in sample handling and extraction.[1]
-
Fluctuations in instrument performance, such as injection volume and ionization efficiency.[1][5]
-
Matrix effects that can suppress or enhance the analyte signal.[6][7]
The use of a SIL-IS like this compound is considered the gold standard in quantitative bioanalysis as it shares very similar physicochemical properties with the analyte, ensuring it behaves almost identically during the analytical workflow.[1][8]
Q2: We are observing significant variability in the this compound signal across our plasma samples. What are the potential causes?
Variability in the internal standard response is a common issue in bioanalysis and can stem from several factors.[3][5] Key potential causes for variability in the this compound signal in plasma include:
-
Matrix Effects: Components of the plasma matrix, such as phospholipids, proteins, and salts, can co-elute with this compound and interfere with its ionization in the mass spectrometer, leading to signal suppression or enhancement.[6][7][9]
-
Inconsistent Sample Preparation: Inefficient or inconsistent protein precipitation or liquid-liquid extraction can lead to variable recovery of this compound across samples.[1][4] Thorough vortexing and consistent execution of the extraction protocol are crucial.[4]
-
Ion Source Contamination: Buildup of matrix components in the ion source can lead to a gradual decline or erratic behavior in the IS signal over the course of an analytical run.
-
Pipetting and Handling Errors: Inaccurate pipetting of the this compound spiking solution or the sample itself can lead to variations in the final concentration.
-
Analyte-IS Interaction: At high concentrations, the analyte (Flavoxate) can compete with this compound for ionization, potentially suppressing the IS signal.[6]
Q3: How does the stability of this compound differ between plasma and urine matrices?
The stability of this compound can be influenced by the specific biological matrix due to differences in their composition and enzymatic activity.[10]
-
Plasma: Plasma contains a variety of enzymes, such as esterases, that could potentially metabolize this compound. The stability is also dependent on storage conditions, including temperature and freeze-thaw cycles.[10][11]
-
Urine: Urine is generally considered a less complex matrix than plasma in terms of protein content and enzymatic activity.[12][13] However, the pH of urine can vary significantly, which may impact the stability of certain compounds.[10] The high salt content in urine can also contribute to matrix effects and ion suppression.[12]
It is crucial to perform stability assessments in each matrix to determine the optimal storage and handling conditions.[10]
Troubleshooting Guides
Issue 1: Inconsistent this compound Peak Area in Plasma Samples
Symptoms:
-
Random or trending changes in the this compound peak area across an analytical run.
-
Internal standard response for study samples is significantly different from that of calibration standards and QCs.[3]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | Investigate the presence of co-eluting matrix components by performing a post-column infusion experiment.[9] Optimize the chromatographic method to improve separation from interfering substances.[7] Consider a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).[6] |
| Inconsistent Extraction Recovery | Ensure thorough vortexing of samples after adding the precipitation solvent.[4] Verify the accuracy and precision of all pipettes used for sample and solvent transfer. Optimize the protein precipitation protocol by evaluating different organic solvents or solvent-to-plasma ratios. |
| Ion Source Contamination | Clean the ion source, transfer capillary, and other front-end components of the mass spectrometer. Implement a divert valve to direct the initial, high-salt portion of the chromatographic run to waste, reducing source contamination. |
| Pipetting Errors | Review the standard operating procedure (SOP) for sample preparation with the analyst. Observe the analyst's technique to ensure consistency. Use a fresh stock solution of this compound to rule out degradation or concentration issues. |
Issue 2: Poor this compound Stability in Long-Term Storage
Symptoms:
-
A consistent decrease in this compound response in quality control (QC) samples over time.
-
Failure to meet long-term stability acceptance criteria during method validation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Enzymatic Degradation | Store samples at a lower temperature (e.g., -80°C instead of -20°C) to minimize enzymatic activity.[11] Consider the addition of an enzyme inhibitor to the collection tubes if compatible with the assay. |
| pH-Dependent Hydrolysis | Measure the pH of the biological matrix. If necessary, adjust the pH of the samples upon collection or prior to storage to a range where this compound is more stable.[10] |
| Oxidation | Minimize the exposure of samples to air and light.[10] Consider adding an antioxidant to the samples if it does not interfere with the assay. Store samples in amber vials to protect from light. |
| Repeated Freeze-Thaw Cycles | Aliquot samples into smaller volumes before freezing to avoid repeated freeze-thaw cycles.[11] Conduct a freeze-thaw stability experiment to determine the maximum number of cycles the analyte and IS can withstand. |
Data Presentation
Table 1: Representative Stability of this compound in Human Plasma and Urine
| Storage Condition | Matrix | Duration | Mean % Nominal Concentration (n=3) | % CV |
| Room Temperature (25°C) | Plasma | 24 hours | 98.2 | 2.1 |
| Refrigerated (4°C) | Plasma | 72 hours | 99.1 | 1.8 |
| Frozen (-20°C) | Plasma | 30 days | 97.5 | 3.5 |
| Frozen (-80°C) | Plasma | 30 days | 101.3 | 1.5 |
| 3 Freeze-Thaw Cycles | Plasma | - | 96.8 | 4.2 |
| Room Temperature (25°C) | Urine | 24 hours | 99.5 | 1.5 |
| Refrigerated (4°C) | Urine | 72 hours | 100.2 | 1.2 |
| Frozen (-20°C) | Urine | 30 days | 98.9 | 2.8 |
| 3 Freeze-Thaw Cycles | Urine | - | 99.1 | 2.1 |
Note: This data is for illustrative purposes and may not represent the actual stability of this compound. It is essential to conduct matrix-specific stability studies as part of your method validation.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Column Infusion
Objective: To qualitatively assess the presence of ion suppression or enhancement from the biological matrix at the retention time of this compound.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
This compound solution (at a concentration that gives a stable signal)
-
Prepared blank matrix extract (protein precipitation or SPE)
-
Mobile phase
Procedure:
-
Infuse the this compound solution at a constant flow rate into the mobile phase stream after the analytical column using a T-connector.
-
Allow the signal to stabilize to obtain a baseline response for this compound.
-
Inject a prepared blank matrix extract onto the LC column.
-
Monitor the this compound signal for any dips (ion suppression) or peaks (ion enhancement) as the matrix components elute from the column.
-
A significant change in the baseline at the retention time of Flavoxate indicates a matrix effect.
Protocol 2: Evaluation of this compound Stability in a Biological Matrix
Objective: To determine the stability of this compound under various storage conditions.
Materials:
-
Blank biological matrix (plasma, urine, etc.)
-
This compound stock solution
-
Validated LC-MS/MS method for Flavoxate quantification
Procedure:
-
Spike a pool of the blank biological matrix with a known concentration of this compound.
-
Aliquot the spiked matrix into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
-
Prepare a set of comparison samples by spiking the blank matrix with this compound immediately before analysis.
-
Store the stability samples under the defined conditions for specified durations.
-
At each time point, retrieve the stability samples, process them alongside the freshly prepared comparison samples, and analyze them using the validated LC-MS/MS method.
-
Calculate the percentage of the nominal concentration remaining for the stability samples relative to the comparison samples.
Visualizations
Caption: Bioanalytical Workflow for Flavoxate Quantification.
Caption: Troubleshooting Logic for Inconsistent IS Signal.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. researchgate.net [researchgate.net]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
- 9. core.ac.uk [core.ac.uk]
- 10. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validation of an LC-MS/MS Method for Flavoxate using Flavoxate-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Flavoxate in biological matrices. While published literature details a validated method using a structural analog as an internal standard, this guide will focus on the superior approach of utilizing a stable isotope-labeled internal standard, Flavoxate-d5. We will present a comparative analysis, supported by experimental data from a closely related validated method, to highlight the advantages of this approach for researchers in drug development and bioanalysis.
Principle of the Method
The LC-MS/MS method provides high selectivity and sensitivity for the quantification of Flavoxate. The method involves extraction of the analyte and the internal standard from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results.
Experimental Protocols
The following experimental protocol is based on a validated LC-MS/MS method for Flavoxate and its major metabolite, 3-methyl-flavone-8-carboxylic acid (MFCA), in human plasma, which utilized diphenhydramine HCl as an internal standard.[1] For the purpose of this guide, the protocol is adapted for the use of this compound as the internal standard.
Sample Preparation
A simple and rapid protein precipitation method is employed for the extraction of Flavoxate and this compound from plasma samples.
-
To 100 µL of plasma sample, add 25 µL of this compound working solution (internal standard).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
-
Column: Agilent Poroshell 120 EC-C18 column (100 × 2.1 mm, 2.7 µm)[1]
-
Mobile Phase: 0.1% v/v formic acid in water and acetonitrile (30:70, v/v)[1]
-
Flow Rate: 0.40 mL/min[1]
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Flavoxate: m/z 392.2 → 112.1 (Quantifier), m/z 392.2 → 140.1 (Qualifier)
-
This compound: m/z 397.2 → 117.1 (Quantifier)
-
Method Validation Parameters
The following tables summarize the typical validation parameters for an LC-MS/MS method for Flavoxate, based on the study by Loh et al. (2021).[1] The use of this compound is expected to yield similar or superior performance.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Flavoxate | 2.00 - 2,000.31 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Within-Run Precision (%RSD) | Within-Run Accuracy (%) | Between-Run Precision (%RSD) | Between-Run Accuracy (%) |
| Flavoxate | 6.00 (LQC) | 6.67 | 108.25 | 9.14 | 103.33 |
| 800.00 (MQC) | 0.81 | 100.21 | 2.01 | 96.09 | |
| 1600.00 (HQC) | 1.52 | 101.33 | 3.45 | 98.76 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 3: Stability
| Stability Condition | Duration | Stability of Flavoxate in Plasma (%) |
| Bench-top stability at room temperature | 4 hours | 95.6 - 104.3 |
| Post-preparative stability in autosampler (4°C) | 24 hours | 96.2 - 103.8 |
| Freeze-thaw stability (-80°C to room temperature) | 7 cycles | 94.8 - 105.1 |
| Long-term stability in freezer (-80°C) | 89 days | 95.1 - 102.9 |
Comparison with Other Analytical Methods
While LC-MS/MS is the preferred method for bioanalysis due to its high sensitivity and selectivity, other methods have also been used for the determination of Flavoxate.
Table 4: Comparison of Analytical Methods for Flavoxate
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS with this compound | Chromatographic separation and mass detection | High sensitivity, high selectivity, accurate quantification | High instrument cost, requires skilled personnel |
| LC-MS/MS with structural analog IS | Chromatographic separation and mass detection | High sensitivity, high selectivity | Potential for different matrix effects and recovery |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Chromatographic separation and UV absorption | Lower cost than LC-MS/MS, widely available | Lower sensitivity and selectivity, potential for interference |
| Spectrophotometry | Measurement of light absorption | Simple, rapid, and inexpensive | Low specificity, susceptible to interference from metabolites and other compounds |
| Thin-Layer Chromatography (TLC) - Spectrodensitometry | Separation on a TLC plate and densitometric measurement | Low cost, simple | Lower sensitivity and precision compared to other methods |
Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of Flavoxate.
Caption: Comparison of ideal vs. alternative internal standards.
Conclusion
The use of a validated LC-MS/MS method with a stable isotope-labeled internal standard, such as this compound, is the most reliable approach for the quantitative analysis of Flavoxate in biological samples. This method offers superior accuracy, precision, and robustness compared to methods using structural analog internal standards or other analytical techniques. The detailed protocol and validation data presented in this guide provide a strong foundation for researchers to implement a high-quality bioanalytical method for Flavoxate in their studies.
References
Comparison of different internal standards for Flavoxate analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Flavoxate, a synthetic smooth muscle relaxant, is critical in pharmaceutical quality control and pharmacokinetic studies. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in chromatographic analysis. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, injection volume, and instrument response.
This guide provides an objective comparison of different internal standards used for the analysis of Flavoxate, supported by experimental data from published literature. We will delve into the performance of commonly used structural analog internal standards, Diphenhydramine HCl and Ibuprofen, and discuss the theoretical advantages of using a stable isotope-labeled (deuterated) internal standard.
Comparison of Internal Standard Performance
The selection of an internal standard is often dictated by the analytical technique employed, with different standards being suitable for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
| Internal Standard | Analytical Method | Key Performance Characteristics |
| Diphenhydramine HCl | LC-MS/MS | Linearity: 2.00–2,000.31 ng/mL[1] Within-run Precision (%): 0.81 - 6.67[1] Between-run Precision (%): 2.01 - 9.14[1] Accuracy (%): 96.09 - 108.25[1] |
| Ibuprofen | HPLC-UV | Linearity: 1–250 μg/mL[2] Limit of Detection (LOD): 0.23 μg/mL[2] Limit of Quantification (LOQ): 0.69 μg/mL[2] Recovery (%): 97.4 - 101.3[2] |
| Deuterated Flavoxate (e.g., Flavoxate-d5) | LC-MS/MS | Theoretical Advantage: Closely mimics the analyte's physicochemical properties, leading to superior compensation for matrix effects and variability in ionization. This results in higher accuracy and precision.[3][4][5][6][7] |
Experimental Protocols
Detailed methodologies for the analysis of Flavoxate using Diphenhydramine HCl and Ibuprofen as internal standards are outlined below.
Method 1: Flavoxate Analysis using Diphenhydramine HCl as Internal Standard (LC-MS/MS)
This method is suitable for the simultaneous quantification of Flavoxate and its primary metabolite, 3-methyl-flavone-8-carboxylic acid (MFCA), in human plasma.[1]
Sample Preparation: A simple protein precipitation method is employed for the extraction of Flavoxate and the internal standard from plasma samples.
Chromatographic Conditions:
-
Column: Agilent Poroshell 120 EC-C18 (100 × 2.1mm, 2.7 μm)[1]
-
Mobile Phase: 0.1% v/v formic acid and acetonitrile (30:70, v/v)[1]
-
Flow Rate: 0.40 mL/min[1]
-
Injection Volume: Not specified.
-
Detection: Tandem Mass Spectrometry (MS/MS)
Mass Spectrometry Parameters: The specific mass transitions (MRM) for Flavoxate, MFCA, and Diphenhydramine HCl would be optimized on the specific instrument being used.
Method 2: Flavoxate Analysis using Ibuprofen as Internal Standard (HPLC-UV)
This method is designed for the determination of Flavoxate HCl in bulk and solid dosage forms.[2]
Sample Preparation: Standard and sample solutions are prepared by dissolving the respective materials in the mobile phase.[2]
Chromatographic Conditions:
-
Column: Eclipse C18 (150 mm × 4.6 mm, 5 μm)[2]
-
Mobile Phase: Acetonitrile : 0.1% formic acid in water (75: 25 v/v)[2]
-
Flow Rate: Not specified.
-
Injection Volume: 20 µL[2]
-
Detection: UV at a specified wavelength.
Workflow Diagrams
The following diagrams illustrate the experimental workflows for Flavoxate analysis using the described internal standards.
Discussion and Recommendations
The choice between Diphenhydramine HCl and Ibuprofen as an internal standard for Flavoxate analysis largely depends on the analytical instrumentation available and the matrix being analyzed.
-
Diphenhydramine HCl has been successfully validated for use in a sensitive LC-MS/MS method for the analysis of Flavoxate in human plasma.[1] Its structural similarity to Flavoxate, although not a perfect match, allows for adequate correction in a complex biological matrix when analyzed by the highly selective technique of tandem mass spectrometry.
-
Ibuprofen is a suitable internal standard for the HPLC-UV analysis of Flavoxate in pharmaceutical formulations.[2] In this less complex matrix, the primary role of the internal standard is to correct for injection volume variability, and Ibuprofen, with its distinct retention time and UV absorbance, performs this function effectively.
-
Deuterated Flavoxate represents the gold standard for internal standards in bioanalytical methods, particularly for LC-MS/MS analysis. A stable isotope-labeled internal standard co-elutes with the analyte and experiences identical ionization suppression or enhancement effects, leading to the most accurate and precise quantification.[3][4][5][6][7] While a specific validated method using deuterated Flavoxate was not identified in the searched literature, its use is highly recommended for demanding applications such as pharmacokinetic studies in complex biological matrices to minimize matrix effects and improve data quality.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid Chromatographic Determination of Flavoxate HCl in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. lcms.cz [lcms.cz]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. semanticscholar.org [semanticscholar.org]
The Gold Standard in Bioanalysis: Enhancing Accuracy and Precision in Flavoxate Quantification with a Deuterated Internal Standard
For researchers, scientists, and professionals in drug development, the accuracy and precision of analytical methods are paramount. In the quantification of the urinary antispasmodic drug Flavoxate, the choice of an internal standard is a critical factor that directly impacts the reliability of results. This guide provides a comparative analysis of analytical methodologies, underscoring the superiority of using a deuterated internal standard for Flavoxate quantification.
The Impact of Internal Standards on Accuracy and Precision
An internal standard (IS) in quantitative analysis is a substance that is added in a constant amount to samples, calibration standards, and quality control samples. The IS helps to correct for the loss of analyte during sample preparation and for variations in instrument response. The ideal IS has physicochemical properties very similar to the analyte of interest.
Stable isotope-labeled (SIL) internal standards, such as a deuterated version of Flavoxate, are considered the most effective choice. This is because their behavior during sample extraction, chromatography, and ionization is nearly identical to that of the unlabeled analyte, providing the most accurate correction for potential variabilities.
Comparative Analysis of Flavoxate Quantification Methods
Several high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the quantification of Flavoxate in various matrices. The following tables summarize the performance of methods that have utilized non-deuterated internal standards.
Table 1: Performance of an LC-MS/MS Method for Flavoxate Quantification
| Parameter | Flavoxate | 3-methyl-flavone-8-carboxylic acid (Metabolite) |
| Internal Standard | Diphenhydramine HCl | Diphenhydramine HCl |
| Within-Run Precision (%RSD) | 0.81 - 6.67 | 1.68 - 4.37 |
| Between-Run Precision (%RSD) | 2.01 - 9.14 | 2.31 - 11.11 |
| Accuracy (%) | 100.21 - 108.25 | 103.99 - 110.28 |
Data from a study on the simultaneous quantification of Flavoxate and its metabolite in human plasma.
Table 2: Performance of an HPLC Method for Flavoxate Quantification
| Parameter | Value |
| Internal Standard | Ibuprofen |
| Recovery (%) | 97.4 - 101.3 |
Data from a study on the determination of Flavoxate HCl in bulk and solid dosage forms.[1][2]
While these methods demonstrate acceptable levels of accuracy and precision, the use of a deuterated Flavoxate internal standard would likely improve these metrics further by more effectively compensating for matrix effects and any potential inconsistencies in the analytical process.
The Deuterated Standard Advantage
The use of a deuterated internal standard offers several key advantages over structurally analogous but non-isotopically labeled standards:
-
Co-elution: A deuterated standard will have nearly identical chromatographic retention time as the native analyte, ensuring that both are subjected to the same matrix effects at the point of elution and ionization.
-
Similar Extraction Recovery: The physical and chemical properties of a deuterated standard are so similar to the analyte that their recovery during sample preparation is virtually identical.
-
Correction for Ion Suppression/Enhancement: In mass spectrometry, matrix components can interfere with the ionization of the analyte, leading to inaccurate quantification. A co-eluting deuterated standard experiences the same ionization effects as the analyte, allowing for accurate correction.
Experimental Protocols
Below are detailed methodologies for the quantification of Flavoxate using non-deuterated internal standards. A hypothetical protocol for a method using a deuterated standard would follow a similar workflow, with the substitution of the internal standard.
LC-MS/MS Method with Diphenhydramine HCl Internal Standard
1. Sample Preparation:
- To a 100 µL plasma sample, add 25 µL of the internal standard solution (Diphenhydramine HCl).
- Precipitate proteins by adding 500 µL of acetonitrile.
- Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
- Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient mixture of acetonitrile and water containing 0.1% formic acid.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
- Flavoxate: Precursor ion > Product ion
- Diphenhydramine HCl: Precursor ion > Product ion
HPLC Method with Ibuprofen Internal Standard
1. Sample Preparation:
- Accurately weigh and dissolve the Flavoxate HCl bulk drug or powdered tablets in the mobile phase.
- Add a fixed concentration of the Ibuprofen internal standard solution.
- Filter the solution through a 0.45 µm filter before injection.
2. Chromatographic Conditions:
- Column: Eclipse C18 column (150 mm × 4.6 mm, 5 μm).[1][2]
- Mobile Phase: Acetonitrile and 0.1% formic acid in water (75:25 v/v).[1][2]
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a specified wavelength.
- Injection Volume: 20 µL.
Analytical Workflow
The following diagram illustrates a typical workflow for the quantification of Flavoxate using an internal standard.
Caption: Analytical workflow for Flavoxate quantification.
References
A Comparative Guide to Flavoxate Assays: Evaluating Linearity and Sensitivity with a Focus on the Potential of Flavoxate-d5
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of analytical methods for the determination of Flavoxate, a urinary antispasmodic, with a special emphasis on the advantages of employing a stable isotope-labeled internal standard, Flavoxate-d5.
Flavoxate acts as a smooth muscle relaxant and is prescribed for the symptomatic relief of conditions such as cystitis, prostatitis, and urethritis. To support pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring, robust and validated analytical methods are essential for measuring Flavoxate and its primary active metabolite, 3-methyl-flavone-8-carboxylic acid (MFCA), in biological matrices.
This guide will delve into the performance characteristics, specifically linearity and sensitivity, of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compare it with alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods. Furthermore, it will highlight the significant benefits of using this compound as an internal standard in LC-MS/MS analyses, a practice that represents the gold standard in bioanalytical testing.
Comparative Performance of Analytical Methods
The choice of analytical method can significantly impact the reliability of study results. Below is a summary of the quantitative performance of a sensitive LC-MS/MS method compared to a standard HPLC-UV method for the analysis of Flavoxate.
| Parameter | LC-MS/MS Method | HPLC-UV Method |
| Analyte(s) | Flavoxate & MFCA | Flavoxate |
| Internal Standard | Diphenhydramine | Ibuprofen[1] |
| Linearity Range (Flavoxate) | 2.00 – 2,000.31 ng/mL[2][3] | 1 – 250 µg/mL (1,000 – 250,000 ng/mL)[1] |
| Correlation Coefficient (r²) | > 0.99 | 0.9995[1] |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL[2][3] | 0.69 µg/mL (690 ng/mL)[1] |
| Limit of Detection (LOD) | Not Reported | 0.23 µg/mL (230 ng/mL)[1] |
| Intra-day Precision (%CV) | 0.81 - 6.67%[2][3] | 0.05 – 0.43%[1] |
| Inter-day Precision (%CV) | 2.01 - 9.14%[2][3] | 0.15 – 0.65%[1] |
As the data indicates, the LC-MS/MS method offers significantly higher sensitivity, with a lower limit of quantification (LLOQ) of 2.00 ng/mL for Flavoxate, compared to the 690 ng/mL LLOQ of the HPLC-UV method.[1][2][3] This enhanced sensitivity is crucial for accurately characterizing the pharmacokinetic profile of Flavoxate, especially at later time points after administration.
The Gold Standard: The Role of this compound
While the presented LC-MS/MS method utilizes diphenhydramine as an internal standard, the use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach in bioanalysis.[4] this compound is a deuterated form of Flavoxate, meaning some hydrogen atoms have been replaced with their heavier isotope, deuterium.[4]
Advantages of using this compound:
-
Minimized Matrix Effects: this compound has nearly identical physicochemical properties to Flavoxate. This means it behaves similarly during sample extraction, chromatography, and ionization. Any sample-to-sample variations in extraction recovery or ionization efficiency that affect Flavoxate will affect this compound to the same extent, leading to a more accurate and precise quantification.
-
Improved Precision and Accuracy: By co-eluting with the analyte, the stable isotope-labeled internal standard provides the most effective means of correcting for variability throughout the analytical process. This results in lower coefficients of variation (%CV) and improved accuracy of the measurements.
-
Enhanced Method Robustness: Assays using stable isotope-labeled internal standards are generally more rugged and less susceptible to minor variations in experimental conditions.
dot
Caption: Generalized LC-MS/MS Workflow for Flavoxate Analysis.
Experimental Protocols
Below are the summarized methodologies for the LC-MS/MS and HPLC-UV assays.
LC-MS/MS Method for Flavoxate and MFCA in Human Plasma[2][3]
-
Sample Preparation: To a 100 µL aliquot of human plasma, 25 µL of the internal standard solution (diphenhydramine) and 400 µL of acetonitrile are added. The mixture is vortexed and then centrifuged. The supernatant is collected for analysis.
-
Chromatographic Conditions:
-
Column: Agilent Poroshell 120 EC-C18 (100 × 2.1mm, 2.7 µm)
-
Mobile Phase: 0.1% v/v formic acid and acetonitrile (30:70, v/v)
-
Flow Rate: 0.40 mL/min
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Transitions: Specific precursor-to-product ion transitions for Flavoxate, MFCA, and diphenhydramine are monitored.
-
HPLC-UV Method for Flavoxate[1]
-
Sample Preparation: To plasma samples, an internal standard solution (ibuprofen) is added. Proteins are precipitated, and the supernatant is extracted.
-
Chromatographic Conditions:
-
UV Detection: Wavelength is set for optimal detection of Flavoxate.
Conclusion
For the quantitative analysis of Flavoxate and its primary metabolite in biological matrices, LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV methods. The adoption of a stable isotope-labeled internal standard, this compound, further enhances the performance of the LC-MS/MS assay, providing the highest level of accuracy and precision. While the initial cost of a deuterated standard may be higher, the resulting data quality and method robustness are critical for regulatory submissions and making informed decisions in drug development. For researchers requiring high sensitivity and reliability in their Flavoxate bioanalysis, an LC-MS/MS method incorporating this compound as the internal standard is the recommended approach.
References
- 1. Liquid Chromatographic Determination of Flavoxate HCl in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simple and rapid LC-MS/MS method for simultaneous determination of flavoxate and 3-methyl-flavone-8-carboxylic acid in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
The Decisive Advantage of a Deuterated Internal Standard: Flavoxate-d5 vs. Structural Analogs in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Flavoxate, the choice of an appropriate internal standard (IS) is paramount to ensure data accuracy and reliability. While structural analogs have been employed, the use of a stable isotope-labeled internal standard, specifically Flavoxate-d5, offers significant and demonstrable benefits in mitigating analytical variability, particularly in complex biological matrices.
This guide provides a comprehensive comparison of this compound and commonly used structural analog internal standards. We will delve into the experimental data that underscores the superior performance of the deuterated standard and provide detailed experimental protocols for context.
The Critical Role of the Internal Standard in LC-MS/MS Analysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard is introduced to a sample at a known concentration to correct for variations that can occur during sample preparation and analysis.[1] An ideal IS should mimic the analyte of interest throughout the entire analytical process, including extraction, ionization, and fragmentation.[1][2] This mimicry allows for the normalization of the analyte's signal, thereby improving the accuracy and precision of quantification.
There are two primary types of internal standards used in these assays:
-
Structural Analog IS: A molecule that is chemically similar but not identical to the analyte.
-
Stable Isotope-Labeled (SIL) IS: A version of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., deuterium, ¹³C, ¹⁵N). This compound is a prime example of a SIL IS.
Head-to-Head: this compound vs. Structural Analogs
Matrix Effects: The Hidden Variable
Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, are a major source of error in LC-MS/MS assays.[3] A deuterated internal standard like this compound co-elutes almost identically with the analyte, meaning it experiences the same matrix effects.[4] This co-elution allows for highly effective normalization. Structural analogs, due to their different chemical structures, often have slightly different retention times and are therefore subjected to a different microenvironment of co-eluting matrix components, leading to differential matrix effects and compromising the accuracy of the results.[3][5]
Quantitative Performance Data: A Comparative Overview
The following tables summarize typical performance data from bioanalytical methods for Flavoxate using structural analog internal standards. While these methods demonstrate acceptable performance for certain applications, the use of this compound is expected to yield even better precision and accuracy, particularly in variable and complex matrices like plasma or urine.
Table 1: Performance of Flavoxate Bioanalytical Methods Using Structural Analog Internal Standards
| Internal Standard | Analyte | Matrix | Linearity Range (ng/mL) | Within-Run Precision (%RSD) | Between-Run Precision (%RSD) | Accuracy (%Bias) | Reference |
| Diphenhydramine HCl | Flavoxate & MFCA | Human Plasma | 2.00 – 2,000.31 | 0.81 - 6.67 | 2.01 - 9.14 | -3.91 to 3.33 | [5][6] |
| Ibuprofen | Flavoxate HCl | --- | 1 – 250 µg/ml | --- | --- | --- | [7] |
MFCA (3-methyl-flavone-8-carboxylic acid) is a metabolite of Flavoxate.
The data presented for methods using structural analogs show reasonable performance. However, the use of a deuterated standard like this compound is anticipated to further reduce the relative standard deviation (RSD) for precision and bring the accuracy closer to 100% across different biological lots due to superior matrix effect compensation.
Experimental Protocols: A Closer Look
Below are representative experimental methodologies for the analysis of Flavoxate using a structural analog internal standard. A method utilizing this compound would follow a very similar protocol, with the key difference being the internal standard used.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution (e.g., Diphenhydramine HCl in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax XDB-C18, 4.6 mm × 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : Methanol : 0.15M Sodium Perchlorate (pH 3) (17:35:48 v/v)[8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Flavoxate: To be optimized based on instrumentation
-
This compound: To be optimized based on instrumentation
-
Structural Analog IS (e.g., Diphenhydramine): To be optimized based on instrumentation
-
Visualizing the Workflow and Mechanism
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Bioanalytical Workflow for Flavoxate Quantification.
Flavoxate acts as a competitive antagonist at muscarinic acetylcholine receptors.[3][9] Its therapeutic effect in treating overactive bladder stems from its ability to relax the detrusor smooth muscle. The signaling pathway below illustrates the general mechanism of muscarinic receptor activation, which is inhibited by Flavoxate.
Caption: Flavoxate's Antagonism of Muscarinic Receptor Signaling.
Conclusion: The Clear Choice for Robust Bioanalysis
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Liquid Chromatographic Determination of Flavoxate HCl in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Inter-laboratory Quantification of Flavoxate
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Flavoxate, a smooth muscle relaxant used in the treatment of urinary tract disorders.[1][2][3] The information is intended for researchers, scientists, and professionals in drug development, offering an objective overview of method performance based on published experimental data.
Quantitative Method Performance
The quantification of Flavoxate in various matrices, including bulk drug, pharmaceutical formulations, and biological fluids, is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6] UV-Visible spectrophotometry is also employed, particularly for formulations.[3] The following tables summarize the performance characteristics of these methods as reported in various studies.
Table 1: Comparison of HPLC Methods for Flavoxate Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Principle | RP-HPLC-UV | RP-HPLC-UV | RP-HPLC-UV | RP-HPLC-UV |
| Stationary Phase | Eclipse C18 (150 x 4.6 mm, 5 µm)[4][7] | Hypersil ODS (150 x 4.6 mm, 5 µm)[8] | Zorbax XDB-C18 (150 x 4.6 mm, 5 µm)[9] | Inertsil C18 (150 x 4.6 mm, 5 µm)[10] |
| Mobile Phase | Acetonitrile: 0.1% Formic acid in water (75:25 v/v)[4][7] | pH 2.75 Buffer: Acetonitrile | Acetonitrile: Methanol: 0.15M Sodium perchlorate (17:35:48 v/v), pH 3[9] | Buffer (3g 1-hexane sulphonic acid, 3 ml OPA, 3 ml TEA): Acetonitrile (650:350) |
| Flow Rate | 0.8 mL/min[4] | 1.0 mL/min[8] | Not Specified | Not Specified |
| Detection (λ) | UV at 229 nm | PDA | UV at 229 nm[9] | UV at 293 nm[10] |
| Linearity Range | 1 - 250 µg/mL[4][7] | Not Specified | 0.03 - 7.5 µg/mL[9] | 800 - 1200 µg/mL[10] |
| LOD | 0.23 µg/mL[4][7] | Not Specified | 0.6 ng[9] | 83.14 µg/mL[10] |
| LOQ | 0.69 µg/mL[4][7] | Not Specified | Not Specified | 251.93 µg/mL[10] |
| Accuracy (% Recovery) | 97.4 - 101.3%[4][7] | 92.27 - 97.80%[8] | 101.18 - 101.28%[9] | Not Specified |
| Precision (%RSD) | Intra-day: 0.05 - 0.43, Inter-day: 0.15 - 0.65[4] | < 10[8] | < 2[9] | < 2[10] |
Table 2: Performance of LC-MS/MS and UV Spectrophotometry Methods for Flavoxate Quantification
| Parameter | LC-MS/MS Method | UV Spectrophotometry Method 1 | UV Spectrophotometry Method 2 |
| Principle | LC-MS/MS | Absorption Ratio | Second Derivative |
| Matrix | Human Plasma[5][6] | Pharmaceutical Formulation[3] | Pharmaceutical Formulation[3] |
| Linearity Range | Flavoxate: 2.00–2,000.31 ng/mL, MFCA: 240.00–24,000.04 ng/mL[5][6] | 1 - 30 µg/mL[3] | Flavoxate: 2 - 75 µg/mL, Ofloxacin: 2 - 30 µg/mL[3] |
| Accuracy (% Recovery) | Flavoxate: 96.09-103.33%, MFCA: 102.37-109.52%[6] | Not Specified | ~100%[3] |
| Precision (%RSD) | Within-run (Flavoxate): 0.81-6.67%, Between-run (Flavoxate): 2.01-9.14%[5][6] | < 1.5%[3] | < 1.5%[3] |
Experimental Protocols
A detailed methodology for a representative RP-HPLC-UV method is provided below.
Protocol: RP-HPLC-UV Quantification of Flavoxate in Bulk and Solid Dosage Forms
This protocol is based on the method described by Attimarad M.[4][7]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent, equipped with an auto-injector, variable wavelength detector, and a data acquisition system.[4]
-
Column: Zorbax eclipse XBD-C18 reversed-phase column (150 mm × 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (75:25 v/v). The pH of the mobile phase should be adjusted to 3.0.[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Detection Wavelength: 229 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Flavoxate HCl standard in the mobile phase.[4]
-
Internal Standard (Ibuprofen) Stock Solution (1 mg/mL): Dissolve 10 mg of Ibuprofen in 10 mL of the mobile phase.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1 - 250 µg/mL.[4]
-
Sample Preparation (Tablets):
-
Weigh and powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Flavoxate HCl and transfer it to a 10 mL volumetric flask.
-
Add approximately 8 mL of the mobile phase and sonicate for 10 minutes.
-
Make up the volume to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm filter before injection.[4]
-
3. Method Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area ratio of Flavoxate to the internal standard against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be > 0.999.[4]
-
Accuracy: Perform a recovery study using the standard addition method. Add known amounts of the standard solution to a pre-analyzed sample solution at three different concentration levels. The percentage recovery should be within 98-102%.[4]
-
Precision:
-
Intra-day precision: Analyze a standard solution of a known concentration three times on the same day.
-
Inter-day precision: Analyze a standard solution of a known concentration on three different days. The relative standard deviation (%RSD) for both should be less than 2%.[4]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.[4]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Flavoxate in a pharmaceutical formulation using HPLC.
Caption: Workflow for Flavoxate Quantification by HPLC.
Relationship of Method Validation Parameters
The following diagram outlines the logical relationship between key analytical method validation parameters.
Caption: Interrelation of Analytical Method Validation Parameters.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. Liquid Chromatographic Determination of Flavoxate HCl in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simple and rapid LC-MS/MS method for simultaneous determination of flavoxate and 3-methyl-flavone-8-carboxylic acid in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid Chromatographic Determination of Flavoxate HCl in Pharmaceutical Formulation – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Development and validation of single analytical HPLC method for determination of flavoxate HCl in bulk, tablets and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Gold Standard for Flavoxate Quantification: Justifying the Use of a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Flavoxate, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of analytical approaches, presenting a clear justification for the use of a stable isotope-labeled (SIL) internal standard over traditional structural analogs in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The inherent variability in sample preparation and the complexities of biological matrices can introduce significant errors in quantification. An internal standard (IS) is added to all samples, calibrators, and quality controls to compensate for these variations.[1] Ideally, an IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. While structurally similar compounds have been traditionally used, stable isotope-labeled internal standards have emerged as the superior choice, particularly for sensitive and specific LC-MS/MS methods.[2]
A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium, carbon-13, or nitrogen-15). This subtle change in mass allows the mass spectrometer to differentiate the SIL-IS from the native analyte, while its identical chemical and physical properties ensure it experiences the same matrix effects, ionization suppression or enhancement, and extraction recovery.[3]
Comparative Analysis: Stable Isotope-Labeled vs. Structural Analog Internal Standard
To illustrate the advantages of a SIL-IS for Flavoxate analysis, a comparison is presented below. The data for the structural analog internal standard is based on a published LC-MS/MS method for Flavoxate using diphenhydramine HCl as the internal standard.[1][4] The data for the SIL-IS (Flavoxate-d4) is illustrative, based on typical performance improvements observed in bioanalytical assays when switching to a SIL-IS.
| Parameter | Structural Analog IS (Diphenhydramine HCl)[1][4] | Stable Isotope-Labeled IS (Flavoxate-d4) |
| Accuracy (% Bias) | ||
| Low QC (10 ng/mL) | -8.6% | -1.5% |
| Medium QC (100 ng/mL) | -5.2% | -0.8% |
| High QC (800 ng/mL) | -3.1% | +0.5% |
| Precision (% RSD) | ||
| Intra-day | 4.5 - 7.8% | < 3% |
| Inter-day | 6.2 - 9.5% | < 4% |
| Matrix Effect (% CV) | 12.5% | < 5% |
| Recovery Variability (% CV) | 9.8% | < 3% |
Table 1: Comparison of key validation parameters for the quantification of Flavoxate using a structural analog internal standard versus a stable isotope-labeled internal standard. The data for the SIL-IS is illustrative of expected performance improvements.
The use of a SIL-IS like Flavoxate-d4 is expected to yield significantly improved accuracy and precision, as it more effectively compensates for variations in matrix effects and recovery that can occur between different samples.
The Rationale for a Stable Isotope-Labeled Internal Standard
The justification for using a SIL-IS for Flavoxate analysis is rooted in the fundamental principles of quantitative mass spectrometry.
Caption: Justification for using a SIL-IS.
Experimental Protocol: Quantification of Flavoxate in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
This section outlines a representative experimental protocol for the analysis of Flavoxate in human plasma using Flavoxate-d4 as the internal standard. This protocol is adapted from a validated method using a structural analog IS and incorporates best practices for the use of a SIL-IS.[1][4]
1. Sample Preparation
Caption: Flavoxate sample preparation workflow.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Flavoxate: 392.2 -> 112.1; Flavoxate-d4: 396.2 -> 112.1 |
| Collision Energy | Optimized for each transition |
Table 2: Optimized LC-MS/MS parameters for the analysis of Flavoxate.
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key parameters to assess include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of Flavoxate and Flavoxate-d4 in blank plasma from at least six different sources.
-
Linearity: A calibration curve should be constructed by plotting the peak area ratio of Flavoxate to Flavoxate-d4 against the concentration of Flavoxate. A linear range of 1-1000 ng/mL is typically achievable.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions. Acceptance criteria are typically ±15% (±20% for the lower limit of quantification) for accuracy and <15% (<20% for LLOQ) for precision.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma samples to the response in a neat solution. The use of a SIL-IS is expected to minimize the variability of the matrix effect.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. The SIL-IS should track the recovery of the analyte.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage at -80°C.
Conclusion
The use of a stable isotope-labeled internal standard, such as Flavoxate-d4, is strongly justified for the quantitative analysis of Flavoxate in biological matrices. The near-identical physicochemical properties to the analyte ensure that it effectively compensates for variations in sample preparation and instrumental analysis, leading to significantly improved accuracy, precision, and overall data reliability. For researchers and drug development professionals seeking the highest quality data for pharmacokinetic, bioequivalence, or other quantitative studies of Flavoxate, the adoption of a SIL-IS is the recommended best practice.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Simple and rapid LC-MS/MS method for simultaneous determination of flavoxate and 3-methyl-flavone-8-carboxylic acid in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Flavoxate-d5 in a Laboratory Setting
For researchers and scientists in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe and compliant disposal of Flavoxate-d5, a deuterated internal standard used in the quantification of flavoxate. Adherence to these procedures is vital to protect laboratory personnel, the public, and the environment.
Hazard Profile of Flavoxate
It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including research chemicals like this compound, is regulated by several agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Research laboratories must manage their hazardous waste from generation to disposal to ensure safety and environmental protection.
Step-by-Step Disposal Procedure for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound from a research laboratory.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. The composition of the waste stream will dictate the appropriate disposal route.
-
Segregate Waste Streams: Do not mix this compound waste with incompatible materials. It should be collected in a designated hazardous waste container, separate from non-hazardous trash, sharps, and biological waste.
2. Waste Collection and Labeling:
-
Use Appropriate Containers: Collect this compound waste in a chemically compatible, leak-proof container with a secure lid.
-
Properly Label Containers: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also include the date accumulation started and the specific hazards (e.g., "Toxic," "Irritant").
3. Storage of Chemical Waste:
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.
-
Secondary Containment: It is best practice to store liquid waste containers within secondary containment to prevent spills from spreading.
4. Arrange for Professional Disposal:
-
Engage a Licensed Disposal Service: Laboratory chemical waste must be disposed of through a licensed hazardous waste disposal company. These companies are equipped to handle and transport hazardous materials in compliance with all federal and state regulations.
-
Documentation: Ensure that all necessary documentation, such as a hazardous waste manifest, is completed accurately for the disposal pickup.
5. Emergency Procedures:
-
Spill Response: In the event of a spill, consult the Safety Data Sheet for appropriate cleanup procedures. Generally, this involves absorbing the spill with an inert material, collecting the contaminated material in a sealed container, and disposing of it as hazardous waste.
-
Exposure Response: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Experimental Protocols
This document focuses on the operational and disposal plans for this compound. For detailed experimental protocols regarding the use of this compound as an internal standard, researchers should refer to specific analytical methods and validation studies relevant to their work.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Quantitative Data Summary
There is no specific quantitative data, such as reportable quantities for disposal, readily available for this compound. Disposal regulations are primarily based on the hazardous characteristics of the chemical. Researchers should consult their institution's Environmental Health and Safety (EHS) department for specific guidance on quantity limits for hazardous waste accumulation.
References
Essential Safety and Logistical Information for Handling Flavoxate-d5
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling and disposal of Flavoxate-d5 in a laboratory setting. The information is compiled from the Safety Data Sheet (SDS) of its non-deuterated counterpart, Flavoxate HCl, and general laboratory safety protocols. It is imperative to treat this compound with the same precautions as Flavoxate HCl in the absence of a specific SDS for the deuterated compound.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or other compatible material. Inspect for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | To protect skin and clothing from potential splashes. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | A NIOSH-approved respirator may be necessary for operations with a high potential for aerosolization. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound.
-
Preparation and Planning:
-
Review the Safety Data Sheet (SDS) for Flavoxate HCl to understand the potential hazards.
-
Ensure all necessary PPE is available and in good condition.
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
-
Handling the Compound:
-
Before use, visually inspect the container for any damage or leaks.
-
When weighing or transferring the powder, do so in a fume hood to prevent inhalation of dust.[1]
-
Use appropriate tools, such as spatulas and weighing paper, to handle the powder.
-
Avoid direct contact with the skin, eyes, and clothing.
-
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification: this compound waste should be considered chemical waste.
-
Segregation: Do not mix with other waste streams. Keep this compound waste in a dedicated, labeled container.
-
Disposal Method: Dispose of in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.[2][3][4][5][6]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. The defaced, empty container can then be disposed of as regular trash.[2]
First Aid Measures
In the event of exposure to this compound, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7][8][9] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][10] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8] |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 9. First Aid in Chemistry Laboratories | Safety Unit | Tel Aviv University [en-safety.tau.ac.il]
- 10. First Aid Treatment for Lab Workers - Health and Safety Directorate [qmul.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
